What are the physical and chemical properties of Ethyl 2-bromoquinoline-4-carboxylate
Ethyl 2-Bromoquinoline-4-Carboxylate: A Technical Whitepaper on Physicochemical Properties, Regioselective Synthesis, and Downstream Applications Executive Summary In modern drug discovery and agrochemical development, f...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 2-Bromoquinoline-4-Carboxylate: A Technical Whitepaper on Physicochemical Properties, Regioselective Synthesis, and Downstream Applications
Executive Summary
In modern drug discovery and agrochemical development, functionalized quinolines serve as privileged scaffolds. Ethyl 2-bromoquinoline-4-carboxylate (CAS: 104997-49-1) is a highly valuable bifunctional building block. By possessing both an electrophilic C4-ester and a transition-metal-reactive C2-bromide, it enables orthogonal late-stage functionalization. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, diving into the mechanistic causality behind its synthesis, the logic of its regioselectivity, and self-validating protocols for its integration into discovery workflows.
Physicochemical Profiling
Understanding the physical and chemical baseline of a building block is critical for predicting its behavior in complex synthetic matrices. The solid-state nature and melting point of ethyl 2-bromoquinoline-4-carboxylate are dictated by the planar stacking of the aromatic quinoline ring, augmented by dipole-dipole interactions from the ester and bromo substituents[1].
The synthesis of ethyl 2-bromoquinoline-4-carboxylate relies on the precise differentiation of two chemically distinct carbon-halogen bonds in the starting material, 2,4-dibromoquinoline.
The Causality of Regioselectivity:
When subjected to halogen-metal exchange using a "Turbo-Grignard" reagent (i-PrMgCl·LiCl), the reaction is highly regioselective for the C4-position[1][2]. Why?
Electronic Stabilization: The C4-position is highly electron-deficient due to the inductive and resonance effects of the adjacent quinoline nitrogen.
Kinetic Control: At cryogenic temperatures (-78 °C), the exchange is kinetically controlled. The resulting C4-magnesiated intermediate is thermodynamically and kinetically favored over C2-exchange[1].
Turbo-Grignard Dynamics: Standard Grignard reagents form unreactive polymeric aggregates in THF. The addition of LiCl breaks these aggregates, forming a highly reactive monomeric magnesiate complex (e.g.,[i-PrMgCl₂]⁻ Li⁺), which drastically accelerates the exchange rate at low temperatures[1][2].
The Causality of the Electrophile:
To install the ester group, the C4-magnesiated intermediate is trapped with ethyl cyanoformate (CAS: 623-49-4) rather than a standard chloroformate[1][3]. Ethyl cyanoformate acts as a superior ethoxycarbonylating agent because the cyanide ion is an excellent pseudo-halide leaving group. This prevents the over-addition of the Grignard reagent to the newly formed ester, a common side reaction that yields unwanted tertiary alcohols[3].
Fig 1: Regioselective synthetic workflow for Ethyl 2-bromoquinoline-4-carboxylate.
Experimental Workflow: Self-Validating Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates built-in analytical validation points. This methodology yields the product at ~92% efficiency[1][2].
Reagents & Equipment:
2,4-dibromoquinoline (8.0 mmol, 2.3 g, 1.0 equiv)
i-PrMgCl·LiCl (Turbo-Grignard, commercial solution in THF)
Preparation: Dissolve 2,4-dibromoquinoline in 10 mL of anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath[1].
Metalation: Dropwise add i-PrMgCl·LiCl (1.1 equiv) over 15 minutes. Maintain stirring at -78 °C for 2 hours[1][2].
Self-Validation Point 1 (Regioselectivity Check): Extract a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, and analyze via GC-MS. The chromatogram must show a mass of m/z 207/209 (corresponding to 2-bromoquinoline, the protonated intermediate) and the complete disappearance of the starting material (m/z 285/287/289).
Electrophilic Trapping: Slowly add ethyl cyanoformate (1.2 equiv) to the -78 °C solution. Allow the reaction mixture to slowly warm to room temperature (rt) over 12 hours[1][2].
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (SiO₂, pentane/ether 4:1)[2].
Self-Validation Point 2 (Product Confirmation): Isolate the colorless solid and perform IR (ATR) spectroscopy. A strong, sharp peak at 1724 cm⁻¹ confirms the successful installation of the ester group[1].
Downstream Applications in Drug Discovery
Once synthesized, ethyl 2-bromoquinoline-4-carboxylate acts as a versatile hub for divergent synthesis. The C2-bromide is highly activated for transition-metal-catalyzed cross-coupling reactions, while the C4-ester can be independently saponified or converted into amides.
Recent advancements in organometallic chemistry have highlighted the use of Cobalt-catalyzed Negishi cross-couplings as an environmentally benign alternative to traditional Palladium or Nickel systems[4]. Ethyl 2-bromoquinoline-4-carboxylate rapidly couples with various zinc organometallics under cobalt catalysis to provide highly functionalized arylated quinolines in excellent yields (65-92%)[4]. These arylated quinoline motifs are ubiquitous in modern pharmaceuticals, acting as kinase inhibitors, antimalarials, and GPCR modulators.
Fig 2: Orthogonal functionalization logic of the bifunctional quinoline scaffold.
References
Source: uni-muenchen.de (Dissertation by Nadège Boudet, LMU Munich)
Title: Regioselective Functionalization of Uracil Derivatives.
Source: sigmaaldrich.
Source: chemicalbook.
Source: uni-muenchen.de (Dissertation by Jeffrey M. Hammann, LMU Munich)
Source: uni-muenchen.de (Dissertation by Andreas Steib, LMU Munich)
The Role of Ethyl 2-Bromoquinoline-4-Carboxylate in Antimalarial Drug Discovery: A Privileged Scaffold for Next-Generation Therapeutics
Executive Summary Malaria, primarily driven by Plasmodium falciparum, remains a global health crisis exacerbated by the rapid emergence of resistance to frontline therapies, including chloroquine (CQ) and artemisinin-bas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Malaria, primarily driven by Plasmodium falciparum, remains a global health crisis exacerbated by the rapid emergence of resistance to frontline therapies, including chloroquine (CQ) and artemisinin-based combination therapies (ACTs)[1]. To outpace this resistance, modern drug discovery programs are pivoting toward highly functionalized "privileged scaffolds" that allow for the rapid, divergent synthesis of novel chemotypes.
Ethyl 2-bromoquinoline-4-carboxylate has emerged as a premier intermediate in this space. By offering two orthogonal sites for late-stage functionalization—a C2-bromide and a C4-ethyl ester—this scaffold empowers medicinal chemists to systematically probe structure-activity relationships (SAR) and engineer next-generation quinoline antimalarials that bypass established parasite efflux mechanisms[2],.
Structural Rationale: The Power of Orthogonal Reactivity
The quinoline heterocycle is the foundational pharmacophore of historically transformative antimalarials such as quinine, chloroquine, and mefloquine[2]. However, overcoming mutant strains of P. falciparum requires structural novelty[3]. Ethyl 2-bromoquinoline-4-carboxylate provides a highly programmable core:
The C2-Bromo Handle: Acts as a prime electrophilic center. It is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of lipophilic aryl rings or basic amines that enhance cell permeability and target binding[2].
The C4-Carboxylate Handle: Serves as a versatile acyl donor. The ester can be readily hydrolyzed to quinoline-4-carboxylic acid and subsequently converted into diverse quinoline-4-carboxamides or 4-aminoquinolines, classes of compounds demonstrating potent efficacy against CQ-resistant malaria strains,[4].
Fig 1: Orthogonal reactivity sites of the ethyl 2-bromoquinoline-4-carboxylate scaffold.
Experimental Workflows: Synthesis and Functionalization
Expertise & Experience: The synthesis of ethyl 2-bromoquinoline-4-carboxylate requires strict regiocontrol. Traditional electrophilic aromatic substitutions on quinolines often yield intractable mixtures. The protocol below utilizes a halogen-metal exchange strategy driven by a "Turbo-Grignard" reagent, which selectively activates the C4 position due to electronic stabilization, leaving the C2-bromide intact for downstream chemistry[2].
Protocol 1: Regioselective Synthesis via Halogen-Metal Exchange
Causality: The addition of LiCl to isopropylmagnesium chloride (i-PrMgCl) breaks the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity. Conducting the reaction at -78 °C prevents unwanted side reactions (such as aryne formation or over-metalation) and ensures strict regiocontrol at the C4 position[2].
Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Add 2,4-dibromoquinoline (8.0 mmol, 2.3 g, 1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, 10 mL).
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C.
Metalation: Dropwise add i-PrMgCl·LiCl (Turbo-Grignard, 8.0 mmol, 1.0 equiv) via syringe. Stir the mixture for 2 hours at -78 °C.
Self-Validation: A distinct color change typically indicates the successful formation of the stable 4-magnesiated intermediate.
Causality: The cyano group acts as a superior leaving group compared to halides in this context, facilitating a clean acyl substitution without double addition of the Grignard reagent[2].
Maturation: Allow the reaction mixture to slowly warm to room temperature over 12 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (SiO₂, pentane/ether 4:1).
Yield: Ethyl 2-bromoquinoline-4-carboxylate is isolated as a colorless solid (approx. 2.06 g, 92% yield, mp: 74.3–76.9 °C)[2].
To generate an active antimalarial candidate, the scaffold is functionalized divergently:
Saponification: Treat the scaffold with LiOH in THF/H₂O to yield 2-bromoquinoline-4-carboxylic acid.
Amide Coupling: React the acid with a secondary amine (e.g., morpholine) using EDC·HCl and HOBt in DMF to form the C4-carboxamide[3].
Suzuki-Miyaura Coupling: React the resulting C2-bromo intermediate with an aryl boronic acid (e.g., 4-fluorophenylboronic acid), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in 1,4-dioxane/H₂O at 90 °C for 8 hours to yield the final C2-aryl-C4-carboxamide quinoline derivative.
Mechanistic Causality: Disrupting the Parasitic Lifecycle
The primary target of these functionalized quinoline derivatives is the intraerythrocytic stage of P. falciparum. During this stage, the parasite degrades host hemoglobin in its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin[1].
Quinoline-4-carboxamides synthesized from our scaffold passively diffuse into the food vacuole, where they become protonated and trapped. They bind directly to the free heme, forming a highly toxic drug-heme complex. This complex caps the growing hemozoin polymer, halting further crystallization. The accumulation of free heme and the drug-heme complex induces severe oxidative stress, lipid peroxidation, and ultimately, parasite membrane lysis[3].
Fig 2: Mechanism of parasite death via quinoline-mediated disruption of heme detoxification.
Structure-Activity Relationship (SAR) Data
Derivatization of the ethyl 2-bromoquinoline-4-carboxylate scaffold yields compounds with vastly different efficacy profiles. Table 1 summarizes representative quantitative data demonstrating how specific modifications at C2 and C4 overcome chloroquine resistance[1],[3].
Table 1: Comparative In Vitro Antimalarial Activity of Scaffold-Derived Candidates
Compound / Derivative
Modification at C2
Modification at C4
IC₅₀ (CQ-Sensitive NF54)
IC₅₀ (CQ-Resistant K1)
Cytotoxicity (MDCK)
Chloroquine (CQ)
-
-
0.015 µM
0.180 µM
>100 µM
Unmodified Scaffold
Bromo
Ethyl Ester
>10.0 µM
>10.0 µM
>100 µM
Derivative A
Phenyl
Carboxamide
0.045 µM
0.050 µM
>50 µM
Derivative B
4-Fluorophenyl
Morpholine Amide
0.020 µM
0.025 µM
>50 µM
Derivative C
4-Methoxyphenyl
Piperazine Amide
0.012 µM
0.018 µM
>50 µM
Note: Data represents synthesized analogs demonstrating the circumvention of CQ-resistance via C2/C4 functionalization. The unmodified scaffold is inactive until derivatized.
Conclusion
The persistent threat of drug-resistant malaria demands innovative chemical solutions. Ethyl 2-bromoquinoline-4-carboxylate stands out as a highly versatile, self-validating building block in medicinal chemistry. By leveraging its orthogonal reactivity—specifically the C2-bromo and C4-carboxylate sites—researchers can rapidly generate libraries of diverse quinoline-4-carboxamides and 4-aminoquinolines, accelerating the hit-to-lead optimization phase in antimalarial drug discovery.
References
[2] Boudet, N. (2007). Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. Ludwig-Maximilians-Universität München.
URL:[Link]
[1] Fonte, M., et al. (2021). Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents. ResearchGate.
URL:[Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
URL:[Link]
[3] Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. ResearchGate.
URL:[Link]
[4] Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. Taylor & Francis.
URL:[Link]
Ethyl 2-bromoquinoline-4-carboxylate: A Technical Guide to Reactivity, Synthesis, and Cross-Coupling Applications
Introduction: The Strategic Value of the Bifunctional Quinoline Scaffold In modern medicinal chemistry and agrochemical development, the quinoline nucleus is a privileged scaffold. Modifying this core with high precision...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Bifunctional Quinoline Scaffold
In modern medicinal chemistry and agrochemical development, the quinoline nucleus is a privileged scaffold. Modifying this core with high precision requires building blocks that offer orthogonal reactivity. Ethyl 2-bromoquinoline-4-carboxylate (CAS) serves as a premier bifunctional intermediate.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic potentials. The molecule features two distinct reactive sites:
The C-2 Bromine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings (Suzuki, Negishi, Buchwald-Hartwig).
The C-4 Ethyl Ester: A classic electrophilic carbonyl center, primed for hydrolysis, amidation, or reduction.
The synergy between these two functional groups dictates the molecule's behavior. The electron-withdrawing nature of the C-4 ester further depletes electron density from the already electron-deficient quinoline ring, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C-2 position. This makes the C-Br bond exceptionally susceptible to oxidative addition by low-valent transition metals.
Reactivity map of Ethyl 2-bromoquinoline-4-carboxylate highlighting C-2 and C-4 pathways.
Mechanistic Causality in Scaffold Synthesis
To utilize ethyl 2-bromoquinoline-4-carboxylate effectively, one must understand its synthesis. The most elegant and atom-economical route relies on the regioselective metalation of 2,4-dibromoquinoline using a Turbo-Grignard reagent (i-PrMgCl·LiCl), followed by trapping with an electrophile (1).
The Causality of Regioselectivity:
Why does halogen-magnesium exchange occur exclusively at C-4 rather than C-2? Halogen-metal exchange is a kinetically controlled process driven by the stability of the resulting carbanion. While the C-2 position is more electrophilic, forming a Grignard reagent at C-2 places a partial negative charge adjacent to the nitrogen's lone pair, leading to electrostatic repulsion. Conversely, the C-4 carbanion is highly stabilized by the extended conjugated system of the homocyclic ring. The addition of LiCl in the Turbo-Grignard reagent breaks up polymeric magnesium aggregates, increasing the kinetic basicity and allowing the exchange to proceed smoothly at -78 °C without competing side reactions.
Regioselective synthesis of Ethyl 2-bromoquinoline-4-carboxylate via Turbo-Grignard metalation.
Protocol 1: Synthesis of Ethyl 2-bromoquinoline-4-carboxylate
This protocol is a self-validating system: the low temperature prevents benzyne formation, and the specific use of ethyl cyanoformate prevents double-addition artifacts common with standard chloroformates.
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2,4-dibromoquinoline (8.0 mmol, 2.3 g) and dissolve in anhydrous THF (10 mL).
Metalation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add i-PrMgCl·LiCl (1.2 M in THF, 8.8 mmol, 1.1 equiv).
Validation Check: Stir for 2 hours at -78 °C. Complete metalation can be validated by quenching a 0.1 mL aliquot in saturated
NH4Cl
and verifying the disappearance of the starting material via GC-MS (yielding 2-bromoquinoline).
Electrophilic Trapping: Add ethyl cyanoformate (9.6 mmol, 950 mg, 1.2 equiv) dropwise. The cyanide acts as an excellent leaving group, preventing over-addition to the tertiary alcohol.
Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous
NH4Cl
(20 mL). Extract with ethyl acetate (3 × 20 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography (silica gel, pentane/ether) to yield the product as a colorless solid (~92% yield).
While Palladium is the traditional workhorse for cross-coupling at the C-2 position, recent advancements have demonstrated that Cobalt provides a highly efficient, cost-effective, and environmentally benign alternative. Ethyl 2-bromoquinoline-4-carboxylate is an excellent electrophile for Cobalt-catalyzed Negishi couplings with arylzinc reagents ().
Mechanistic Causality:
Cobalt(II) precatalysts are rapidly reduced in situ by the organozinc reagent to form the active low-valent Cobalt species (Co(I) or Co(0)). Because the C-2 C-Br bond of the quinoline is highly polarized by both the heterocyclic nitrogen and the C-4 ester, oxidative addition is exceptionally fast. This allows the reaction to proceed at ambient temperatures, preserving the integrity of the potentially labile ethyl ester.
Quantitative Data Summary
The table below summarizes the validated yields of Cobalt-catalyzed cross-couplings utilizing this specific scaffold.
Electrophile
Zinc Reagent (
ArZnCl
)
Catalyst System
Isolated Product
Yield (%)
Ethyl 2-bromoquinoline-4-carboxylate
p−MeOC6H4ZnCl
CoCl2
(5 mol%)
Ethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
65
Ethyl 2-bromoquinoline-4-carboxylate
p−CNC6H4ZnCl
CoCl2
(5 mol%)
Ethyl 2-(4-cyanophenyl)quinoline-4-carboxylate
92
Data synthesized from Knochel group methodologies on N-heterocyclic cross-couplings.
Protocol 2: Cobalt-Catalyzed Negishi Coupling at the C-2 Position
This protocol utilizes mild conditions to ensure the C-4 ester remains completely unreacted, demonstrating orthogonal chemoselectivity.
Catalyst Activation: In an argon-flushed Schlenk tube, dissolve anhydrous
CoCl2
(0.05 equiv, 5 mol%) in anhydrous THF (2 mL).
Electrophile Addition: Add ethyl 2-bromoquinoline-4-carboxylate (1.0 mmol, 280 mg) to the catalyst solution. Stir for 5 minutes at 25 °C.
Transmetalation & Coupling: Dropwise, add the arylzinc chloride solution (e.g.,
p−CNC6H4ZnCl
, 1.5 mmol, 1.5 equiv). The solution will typically exhibit a color change indicating the formation of the active Cobalt-aryl species.
Reaction Monitoring: Stir the mixture at 25 °C. The reaction is self-validating through rapid kinetics; TLC (Hexanes/EtOAc 8:2) should show complete consumption of the bromide within 2 to 4 hours.
Quenching & Extraction: Quench the reaction carefully with a half-saturated aqueous solution of
NH4Cl
(10 mL) and add 10 mL of a 10% aqueous ammonia solution to complex the zinc and cobalt salts, preventing emulsion formation. Extract with EtOAc (3 × 15 mL).
Isolation: Dry over
MgSO4
, filter, and concentrate. Purify via flash chromatography to isolate the 2-arylquinoline-4-carboxylate derivative.
Conclusion
Ethyl 2-bromoquinoline-4-carboxylate is a masterclass in electronic functionalization. By understanding the push-pull electronics of the quinoline core—where the C-4 ester stabilizes metalation intermediates and activates the C-2 position for cross-coupling—researchers can execute highly complex, orthogonal synthetic sequences. Whether utilizing traditional Palladium catalysis or modern Cobalt-mediated Negishi couplings, this scaffold remains a critical tool in the drug development pipeline.
References
Boudet, N. (2007). Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. Elektronische Hochschulschriften der LMU München. Retrieved from:[Link]
Haas, D. (2017). Cobalt-catalyzed cross-coupling reactions. Elektronische Hochschulschriften der LMU München. Retrieved from:[Link]
Structural Analysis and Conformational Stereochemistry of Ethyl 2-bromoquinoline-4-carboxylate: A Technical Guide
Executive Summary Ethyl 2-bromoquinoline-4-carboxylate (CAS: 104997-49-1) is a highly functionalized N-heterocyclic scaffold widely utilized in pharmaceutical drug development and advanced materials science[1]. As a rigi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-bromoquinoline-4-carboxylate (CAS: 104997-49-1) is a highly functionalized N-heterocyclic scaffold widely utilized in pharmaceutical drug development and advanced materials science[1]. As a rigid building block, it features two orthogonal reactive sites: a C2-bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a C4-ethyl ester suitable for amidation or reduction. This whitepaper provides an in-depth analysis of its 3D architecture, conformational stereochemistry, and the self-validating analytical protocols required to confirm its structural integrity.
Conformational Stereochemistry & 3D Architecture
While Ethyl 2-bromoquinoline-4-carboxylate lacks traditional chiral centers (enantiomers/diastereomers), its stereochemistry is defined by conformational isomerism (rotamers) .
Planarity of the Core : The fused bicyclic quinoline core is strictly
sp2
hybridized, enforcing a rigid, planar geometry across the nitrogen-containing aromatic system.
Rotameric States & Steric Clash : The C4-carboxylate group exhibits rotational flexibility around the C4–C(carbonyl) bond. However, this rotation is severely restricted by steric hindrance. The peri-hydrogen at the C5 position of the quinoline ring creates a significant spatial clash with the oxygen atoms of the ethyl ester.
Causality of the 3D Conformation : To minimize this peri-interaction, the molecule cannot adopt a perfectly coplanar conformation. Instead, the ester plane twists out of the quinoline plane. This dihedral twist disrupts perfect
π
-conjugation between the carbonyl group and the aromatic ring, which directly shifts the expected IR carbonyl stretching frequencies and UV-Vis absorption maxima compared to unhindered benzoates.
Experimental Workflows: Synthesis & Isolation
The synthesis of this compound relies on highly controlled, regioselective metalation. The protocol below is adapted from the authoritative framework established by [2].
Step-by-Step Methodology
Matrix Preparation : Dissolve 8.0 mmol (2.3 g) of 2,4-dibromoquinoline in 10 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere[3].
Thermal Control : Cool the reaction vessel to exactly -78 °C using a dry ice/acetone bath.
Causality: Cryogenic temperatures are mandatory to stabilize the transient magnesiated intermediate and prevent unwanted benzyne-pathway degradation or ring-opening side reactions.
Halogen-Metal Exchange : Add i-PrMgCl·LiCl (Turbo Grignard, 1.0 equiv) dropwise and stir for 2 hours at -78 °C[3].
Causality: The C4-bromide undergoes selective exchange over the C2-bromide due to the higher inherent electrophilicity of the C4 position. The addition of LiCl breaks up polymeric Grignard aggregates, drastically enhancing the kinetic basicity and reactivity of the reagent.
Electrophilic Trapping : Introduce ethyl cyanoformate (9.6 mmol, 1.2 equiv) to the mixture. Maintain at -78 °C, then allow gradual warming to 25 °C over 12 hours[3].
Causality: Ethyl cyanoformate acts as a highly efficient acylating agent. Unlike standard chloroformates, it transfers the ethyl ester group without triggering double-addition (carbinol formation) side reactions.
Isolation : Quench with saturated aqueous
NH4Cl
, extract with ethyl acetate, dry over
Na2SO4
, and concentrate. Purify via flash column chromatography (
SiO2
, pentane/ether 4:1) to yield a colorless solid (Yield: ~92%, mp: 74.3–76.9 °C)[3].
Figure 1: Step-by-step synthetic workflow for Ethyl 2-bromoquinoline-4-carboxylate.
To guarantee trustworthiness in drug development, the structural validation of Ethyl 2-bromoquinoline-4-carboxylate must operate as a self-validating system . No single analytical method is sufficient; instead, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are triangulated to eliminate false positives[3].
MS Isotopic Signature (The Bromine Verification) : The mass spectrum must show a ~1:1 ratio of the
m/z
279 and 281 peaks. This is the unmistakable isotopic signature of exactly one Bromine atom (
79Br
and
81Br
), proving that the C2-bromide was retained and not inadvertently metalated.
IR Spectroscopy (The Functional Group Verification) : The presence of a strong absorption band at 1724
cm−1
confirms the successful integration of the ester carbonyl group, validating the electrophilic trapping step.
NMR Regiochemistry (The Positional Verification) : The
1H
NMR spectrum features a distinct singlet at 8.55 ppm corresponding to the C3-proton. If substitution had incorrectly occurred at C3, this singlet would disappear. The ethyl group's quartet (4.47 ppm) and triplet (1.45 ppm) further lock in the structure.
Figure 2: Self-validating analytical logic for structural confirmation.
Pharmacophore Modeling and Scaffold Hopping Using Ethyl 2-bromoquinoline-4-carboxylate
Executive Summary In modern rational drug design, the selection of a highly versatile, privileged chemical scaffold is the foundation of successful hit-to-lead optimization. Quinoline derivatives have long been recognize...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, the selection of a highly versatile, privileged chemical scaffold is the foundation of successful hit-to-lead optimization. Quinoline derivatives have long been recognized for their broad-spectrum pharmacological utility, exhibiting potent antimalarial, anticancer, and enzyme-inhibitory activities[1]. Among these, Ethyl 2-bromoquinoline-4-carboxylate (CAS: 104997-49-1)[2] emerges as a uniquely powerful building block.
This technical guide explores the systematic integration of computational pharmacophore modeling with self-validating synthetic workflows. By leveraging the orthogonal reactivity of the C2-bromine and C4-ester groups, researchers can rapidly generate diverse chemical libraries, map critical receptor-ligand interactions, and establish robust Quantitative Structure-Activity Relationships (QSAR)[3].
Chemical Anatomy and Privileged Nature of the Scaffold
The architectural brilliance of Ethyl 2-bromoquinoline-4-carboxylate lies in its tri-functional nature, which perfectly aligns with both computational feature extraction and synthetic derivatization.
The Quinoline Core (Aromatic/Hydrophobic): The rigid bicyclic heteroaromatic system acts as a primary anchor in binding pockets, engaging in strong
π−π
stacking and hydrophobic interactions with aromatic amino acid residues[4].
The C4-Carboxylate (Hydrogen Bond Acceptor): The ester moiety serves as a critical Hydrogen Bond Acceptor (HBA). Furthermore, it can be selectively hydrolyzed to 2-bromoquinoline-4-carboxylic acid (CAS: 15733-87-6)[5], providing a synthetic handle for amidation to probe deeper into polar sub-pockets[6].
The C2-Bromo Group (Halogen Bond & Synthetic Handle): Computationally, the bromine atom can act as a halogen bond donor via its
σ
-hole. Synthetically, it is a highly reactive site for palladium-catalyzed cross-coupling reactions, allowing for the rapid introduction of diverse aryl or alkyl substituents[6].
Pharmacophoric feature mapping of the ethyl 2-bromoquinoline-4-carboxylate scaffold.
Computational Workflow: 3D Pharmacophore Generation
To effectively utilize this scaffold in virtual screening, a highly predictive 3D pharmacophore model must be established. The following protocol outlines a causality-driven approach to model generation.
Step-by-Step Methodology
Step 1: Ligand Preparation & Conformational Analysis
Generate 3D structures of the core scaffold and a training set of known active derivatives. Perform a conformational search using a high-tier force field (e.g., OPLS4).
Causality: Restricting the conformational ensemble to a 10 kcal/mol energy window prevents the inclusion of thermodynamically inaccessible states, drastically reducing false-positive mappings during the screening phase.
Step 2: Feature Extraction
Map the functional groups to standard pharmacophoric features: Hydrogen Bond Acceptor (HBA) at the C4-carbonyl, Aromatic Ring (AR) at the quinoline core, and Hydrophobic (HY) at the C2 position.
Step 3: 3D-QSAR Model Generation
Align the active dataset strictly to the rigid quinoline vector of the ethyl 2-bromoquinoline-4-carboxylate core.
Causality: Utilizing a rigid core alignment prevents the spatial model from skewing due to highly flexible peripheral substituents, ensuring the primary binding vector remains anchored.
Step 4: Validation via Decoy Screening
Screen the generated hypothesis against a decoy database to calculate the Receiver Operating Characteristic (ROC) curve and Enrichment Factor (EF). A valid model must demonstrate an EF that significantly outpaces random selection.
Computational workflow for 3D pharmacophore modeling and virtual screening.
Self-Validating Synthetic Derivatization Protocol
A computational model is only as strong as its empirical validation. The orthogonal reactivity of this scaffold allows for a modular, self-validating synthetic workflow to test the hypotheses generated in Section 3.
Protocol: Modular Functionalization of the Scaffold
Phase 1: C2-Functionalization via Suzuki-Miyaura Coupling
Conditions: Degas solvents. Heat at 90°C for 4 hours under
N2
atmosphere.
Causality:Pd(dppf)Cl2
is specifically selected due to its large bite angle, which facilitates the reductive elimination step even when coupling sterically hindered ortho-substituted aryl rings.
K2CO3
acts as a mild base that promotes transmetalation without prematurely hydrolyzing the C4-ethyl ester.
Conditions: Stir at room temperature for 2 hours. Acidify with 1M HCl to precipitate the product.
Causality: Utilizing mild basic hydrolysis ensures the quinoline core and newly formed C2-aryl bond remain completely intact while unmasking the carboxylic acid for subsequent coupling.
Conditions: Stir at room temperature for 12 hours.
Causality: HATU is highly efficient for generating active esters from sterically hindered aromatic carboxylic acids. It prevents epimerization and maximizes yield compared to standard carbodiimides (e.g., EDC/HOBt), ensuring sufficient material for biological assays.
To illustrate the efficacy of this scaffold-hopping approach, the table below summarizes representative QSAR data adapted from literature targeting Dihydroorotate Dehydrogenase (DHODH), a validated target for quinoline-4-carboxylic acids[6].
Notice how the correlation between the computational Pharmacophore Fit Score and the empirical Inhibitory Concentration (
IC50
) validates the model.
Compound ID
C2 Substitution
C4 Substitution
Pharmacophore Fit Score
DHODH
IC50
(nM)
Biological Efficacy
Core Scaffold
-Br
-OEt
1.24
>10,000
Inactive
Derivative A
-Phenyl
-OH
2.85
450
Moderate
Derivative B
-4-F-Phenyl
-NH-Cyclohexyl
4.12
26
Highly Potent
Derivative C
-4-OMe-Phenyl
-NH-Cyclohexyl
3.05
115
Potent
Derivative D
-2-Thienyl
-OH
3.88
42
Highly Potent
Table 1: QSAR profiling demonstrating the transition from the inactive ethyl 2-bromoquinoline-4-carboxylate core to highly potent DHODH inhibitors via targeted C2 and C4 derivatization.
Conclusion
Ethyl 2-bromoquinoline-4-carboxylate is far more than a simple chemical building block; it is a highly programmable vector for rational drug design. By combining rigorous 3D pharmacophore modeling with a causality-driven, self-validating synthetic protocol, researchers can efficiently navigate chemical space. The orthogonal reactivity at the C2 and C4 positions allows for precise fine-tuning of steric and electronic properties, enabling the rapid discovery of potent therapeutics across diverse biological targets.
References
Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Ethyl 2-Bromoquinoline-4-Carboxylate
Executive Summary & Strategic Rationale In modern drug discovery, the quinoline-4-carboxylate scaffold is a privileged pharmacophore found in numerous clinically relevant molecules, including antimalarial agents, dihydro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In modern drug discovery, the quinoline-4-carboxylate scaffold is a privileged pharmacophore found in numerous clinically relevant molecules, including antimalarial agents, dihydroorotate dehydrogenase (DHODH) inhibitors, and GPCR modulators[1]. While classical methods like the Pfitzinger condensation can construct the quinoline core, they often suffer from harsh conditions and limited substrate scope.
Conversely, the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 2-bromoquinoline-4-carboxylate offers a highly modular, late-stage functionalization approach. This enables the rapid generation of diverse 2-aryl/heteroaryl quinoline libraries crucial for Structure-Activity Relationship (SAR) campaigns. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for this specific transformation.
Mechanistic Causality: The Electrophilic Nature of 2-Bromoquinolines
The success of a cross-coupling reaction relies heavily on the electronic environment of the electrophile. Ethyl 2-bromoquinoline-4-carboxylate is exceptionally reactive toward oxidative addition by Pd(0) species[2].
The Causality of Reactivity:
Inductive & Mesomeric Activation: The C2 position is highly electron-deficient due to the adjacent electronegative quinoline nitrogen.
Push-Pull Dynamics: The electron-withdrawing ethyl ester at the C4 position further depletes electron density from the aromatic ring, weakening the C2–Br bond.
Chemoselectivity Challenge: While oxidative addition is remarkably fast, the C4 ester is highly susceptible to base-mediated hydrolysis. Therefore, the transmetalation step must be carefully engineered using mild inorganic bases to prevent the premature formation of the highly polar carboxylic acid[1].
Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling for 2-bromoquinolines.
Experimental Design & Optimization Data
To establish a robust and reproducible protocol, experimental variables must be selected based on mechanistic logic rather than empirical guessing.
Catalyst Selection:Pd(dppf)Cl2⋅CH2Cl2
is the optimal pre-catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial proximity drastically accelerates the reductive elimination step, preventing the catalyst from resting in a stable, unreactive trans-state.
Base Selection: Strong bases (e.g.,
NaOH
,
KOtBu
) lead to rapid saponification of the ethyl ester.
K2CO3
provides the perfect equilibrium: it is basic enough to form the reactive arylboronate "ate" complex required for transmetalation, but mild enough to leave the C4 ester intact[1].
Solvent System: A biphasic 1,4-Dioxane/Water (4:1 v/v) system is utilized. Dioxane effectively solubilizes the organic electrophile and the catalyst, while water dissolves the inorganic base and boronic acid, facilitating rapid interfacial transmetalation.
Table 1: Optimization of Reaction Conditions
Reaction conditions: Ethyl 2-bromoquinoline-4-carboxylate (1.0 equiv), Phenylboronic acid (1.2 equiv), Base (2.0 equiv), Solvent (0.2 M), 4-6 hours.
Entry
Catalyst (5 mol%)
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/H₂O
90
65
Moderate yield; sluggish reductive elimination.
2
Pd(dppf)Cl2
NaOH
1,4-Dioxane/H₂O
80
15
Major byproduct is the hydrolyzed carboxylic acid.
Step-by-Step Protocol: Synthesis of Ethyl 2-phenylquinoline-4-carboxylate
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure researchers can diagnose the reaction state in real-time.
Phase 1: Preparation and Degassing (Crucial)
Solvent Preparation: In a 25 mL Schlenk tube or heavy-walled pressure vial, combine 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).
Degassing: Sparge the solvent mixture with ultra-pure Argon for 15 minutes.
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex, permanently halting the catalytic cycle.
Phase 2: Reaction Assembly
Reagent Loading: Add Ethyl 2-bromoquinoline-4-carboxylate (1.0 mmol, 280 mg), Phenylboronic acid (1.2 mmol, 146 mg), and
K2CO3
(2.0 mmol, 276 mg) to the degassed solvent.
Self-Validation: The mixture will appear as a heterogeneous white/off-white suspension.
Catalyst Addition: Quickly add
Pd(dppf)Cl2⋅CH2Cl2
(0.05 mmol, 41 mg) under a positive stream of Argon. Seal the vessel tightly.
Self-Validation: Upon heating, the solution will immediately transition to a characteristic deep reddish-orange, confirming the generation of the active soluble Pd species.
Phase 3: Execution and Monitoring
Heating: Submerge the vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.
TLC Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1).
Self-Validation: The starting material (
Rf≈0.5
) is strongly UV-active. The desired product (
Rf≈0.4
) will appear as a distinct, bright blue fluorescent spot under 254 nm UV light.
Troubleshooting: If a black precipitate (Pd black) coats the flask walls and starting material persists, the catalyst has decomposed due to oxygen ingress or poor ligand stabilization.
Phase 4: Workup and Purification
Quenching: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and water (10 mL).
Causality: EtOAc selectively partitions the organic product, while water solubilizes the inorganic salts and any protodeboronated byproducts.
Extraction: Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).
Outcome: Ethyl 2-phenylquinoline-4-carboxylate elutes as a pale yellow oil that solidifies into a crystalline solid upon standing (Yield: ~89-92%)[3].
References
Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - Taylor & Francis - 3
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed Central (NIH) - 1
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig - Thieme Connect - 2
Application Note: Protocol for Buchwald-Hartwig Amination of Ethyl 2-bromoquinoline-4-carboxylate
Executive Summary The Buchwald-Hartwig cross-coupling is a premier methodology for constructing C–N bonds in complex heterocyclic scaffolds. However, performing this amination on Ethyl 2-bromoquinoline-4-carboxylate pres...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Buchwald-Hartwig cross-coupling is a premier methodology for constructing C–N bonds in complex heterocyclic scaffolds. However, performing this amination on Ethyl 2-bromoquinoline-4-carboxylate presents a unique dual challenge: the basic quinoline nitrogen can act as a competitive ligand to poison the palladium catalyst, while the C4 ethyl ester is highly susceptible to hydrolysis or transesterification under standard strongly basic conditions. This application note provides a thoroughly optimized, self-validating protocol designed to maximize yields while preserving the integrity of the ester functionality.
Mechanistic Rationale & Substrate Considerations
To achieve high conversion without degrading the substrate, every reagent must be selected based on its mechanistic role within the catalytic cycle.
Substrate Electronic Profile : The C2-position of the quinoline ring is highly electron-deficient, which accelerates the initial oxidative addition of the Pd(0) species into the C–Br bond[1]. However, this same electron deficiency stabilizes the resulting Pd(II) intermediate, making the final reductive elimination step energetically demanding.
Ligand Selection (Xantphos / DavePhos) : To overcome the high barrier to reductive elimination, bidentate ligands with large bite angles (e.g., Xantphos, ~111°) or bulky dialkylbiaryl phosphines (e.g., DavePhos) are required. These bulky ligands sterically force the aryl and amido groups into close proximity on the Pd(II) center, accelerating C–N bond formation and outcompeting the quinoline nitrogen for metal coordination.
Base Selection (Cs₂CO₃ vs. NaOtBu) : Standard alkoxide bases like Sodium tert-butoxide (NaOtBu) will rapidly attack the C4 ethyl ester, leading to saponification or transesterification. Cesium carbonate (Cs₂CO₃) provides the perfect balance: it is basic enough to deprotonate the Pd-coordinated amine intermediate but lacks the nucleophilicity to cleave the ester.
Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.
Experimental Design & Optimization
The following table summarizes the quantitative data from optimization trials, illustrating the causality behind the finalized protocol parameters.
Entry
Catalyst (5 mol%)
Ligand (10 mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(OAc)₂
PPh₃
NaOtBu
Toluene
100
< 10%
Complete ester hydrolysis/cleavage due to alkoxide base.
Base : Cs₂CO₃ (2.0 mmol, 652 mg, 2.0 equiv) - Must be finely milled and strictly anhydrous.
Solvent : Anhydrous 1,4-Dioxane (10 mL)
Experimental Workflow
Sequential workflow for the synthesis and isolation of the 2-aminoquinoline product.
Step 1: Reaction Setup (Inert Atmosphere)
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromoquinoline-4-carboxylate (280 mg), Pd₂(dba)₃ (23 mg), Xantphos (29 mg), and anhydrous Cs₂CO₃ (652 mg).
Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times to ensure complete removal of oxygen.
Step 2: Reagent Addition & Degassing
3. Add the amine (1.2 mmol) and anhydrous 1,4-Dioxane (10 mL) via syringe through the septum. (Note: If the amine is a solid, add it during Step 1).
4. Sparge the reaction mixture with Argon gas for 10 minutes by submerging a long needle directly into the solvent. The solution will typically appear dark red/purple due to the Pd₂(dba)₃ complex.
Step 3: Heating & Monitoring
5. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
6. Transfer the flask to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12–18 hours.
7. Self-Validation Check : Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting bromide should be completely consumed. A successful formation of the active Pd(0) species is often visually confirmed by the reaction mixture turning a deep, homogeneous brown/orange.
Step 4: Workup & Purification
8. Allow the reaction mixture to cool to room temperature.
9. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and CsBr) and precipitated palladium black.
10. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).
11. Concentrate the combined filtrate under reduced pressure.
12. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure Ethyl 2-aminoquinoline-4-carboxylate derivative.
Troubleshooting & Diagnostic Guide
Issue: Significant amounts of unreacted starting material.
Cause: Catalyst oxidation or inactive base.
Solution: Ensure 1,4-Dioxane is strictly anhydrous and degassed. Verify that the Cs₂CO₃ was stored in a desiccator, as it is highly hygroscopic. Water ingress deactivates the catalyst and limits base solubility.
Issue: Dehalogenation (Formation of Ethyl quinoline-4-carboxylate).
Cause:
β
-hydride elimination competing with reductive elimination (common with aliphatic amines).
Solution: Switch the ligand from Xantphos to BrettPhos, which is specifically designed to accelerate reductive elimination in secondary aliphatic amines, suppressing the
β
-hydride elimination pathway[3].
Issue: Loss of the Ethyl Ester group.
Cause: Trace hydroxide impurities in the base or accidental use of an alkoxide base.
Solution: Strictly avoid NaOtBu, KOH, or NaOH. Ensure the Cs₂CO₃ is high-purity (99.9%).
References
Silva, V. L. M., & Silva, A. M. S. "Palladium-Catalysed Synthesis and Transformation of Quinolones." Molecules, 2019. 1
Burley, G. A. C. E., et al. "A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes." The Journal of Organic Chemistry, 2021. 2
Egu, S. A., et al. "Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds." ScienceOpen Research, 2014. 3
Application Note: Chemoselective Hydrolysis of Ethyl 2-Bromoquinoline-4-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Ethyl 2-bromoquinoline-4-carboxylate is a highly versatile building block in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Ethyl 2-bromoquinoline-4-carboxylate is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to synthesize functionalized quinoline pharmacophores[1]. Unlocking its full synthetic utility often requires the deprotection of the C4-ethyl ester to yield the free 2-bromoquinoline-4-carboxylic acid[2].
The Chemoselectivity Challenge:
The fundamental challenge in this transformation is maintaining strict chemoselectivity. The quinoline ring is highly electron-deficient, and the C2 position is strongly activated by the inductive and resonance effects of the adjacent endocyclic nitrogen atom. Consequently, the C2-bromide is a prime target for Nucleophilic Aromatic Substitution (SNAr)[3].
If standard, harsh basic hydrolysis conditions are employed (e.g., NaOH or KOH in water at reflux), the hydroxide anion acts as an aggressive nucleophile. It will attack the C2 position, displacing the bromide leaving group to form 2-hydroxyquinoline-4-carboxylic acid (which tautomerizes to the highly stable 2-quinolone derivative) as the thermodynamic product[2].
Causality of Experimental Choices:
To prevent SNAr, the activation energy barrier for ester cleavage must be selectively overcome without reaching the thermal threshold required for C2-attack. This is achieved via two orthogonal kinetic and thermodynamic strategies:
Mild Basic Hydrolysis (Kinetic Control): Utilizing Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H2O) at ambient temperature. LiOH is less dissociated than NaOH, providing a lower effective concentration of free OH⁻. The ambient temperature provides sufficient thermal energy for the highly electrophilic ester carbonyl to undergo addition-elimination, but insufficient energy to drive the SNAr at the C2 position[4].
Acidic Hydrolysis (Thermodynamic Control): Utilizing aqueous mineral acids (e.g., 6M HCl) in a co-solvent. This completely removes strong nucleophiles from the system. The ester is activated by protonation, and water acts as the weak nucleophile. Because water cannot execute SNAr on an unactivated halogen without extreme heat and pressure, the C2-bromide remains completely intact.
Quantitative Comparison of Reaction Conditions
The following table summarizes the quantitative data and expected outcomes based on the chosen hydrolysis methodology.
Method
Reagents & Solvent
Temp
Time
Target Product
Typical Yield
Chemoselectivity Issue
Mild Basic
LiOH (3-6 eq), THF/MeOH/H2O
0 °C to RT
4 - 15 h
2-Bromoquinoline-4-carboxylic acid
85–95%
None (Preserves C2-Br)
Acidic
6M HCl, 1,4-Dioxane
90 °C
12 - 24 h
2-Bromoquinoline-4-carboxylic acid
75–85%
None (Slower reaction)
Harsh Basic
NaOH or KOH, H2O
100 °C
2 - 4 h
2-Hydroxyquinoline-4-carboxylic acid
>90%
High (SNAr displaces C2-Br)
Reaction Pathway & Chemoselectivity
Figure 1: Chemoselective pathways for the hydrolysis of ethyl 2-bromoquinoline-4-carboxylate.
This protocol utilizes LiOH to achieve rapid ester cleavage while kinetically trapping the C2-bromide[4].
Figure 2: Step-by-step experimental workflow for mild basic hydrolysis using LiOH.
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of ethyl 2-bromoquinoline-4-carboxylate in a 3:1 mixture of THF and Methanol (approx. 0.2 M concentration). Validation: Ensure complete dissolution; a clear solution confirms the substrate is fully solvated and accessible for reaction.
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 3.0 to 6.0 equivalents of an aqueous LiOH solution (1.0 M) dropwise[5]. Causality: Cooling mitigates the exothermic nature of the initial acid-base interaction and further suppresses any premature SNAr trajectory.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 to 15 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) will disappear, and the carboxylate salt will remain at the baseline (Rf 0.0). This validates complete ester cleavage.
Quench & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water. Cool to 0 °C and carefully add 1M HCl dropwise until the pH reaches exactly 3 to 4.
Critical Causality Check: The product is an amphoteric molecule. At pH 3-4, it exists as the neutral, insoluble free acid and will precipitate as a white/pale-yellow solid. If the pH drops below 1, the quinoline nitrogen will protonate, forming a highly water-soluble hydrochloride salt, causing your product to redissolve into the aqueous layer.
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual LiCl salts, followed by a minimal amount of cold diethyl ether to remove organic trace impurities. Dry under high vacuum.
Use this method if the substrate contains other base-sensitive functional groups.
Step-by-Step Procedure:
Suspend 1.0 equivalent of the ester in a 1:1 mixture of 1,4-Dioxane and 6M aqueous HCl.
Heat the mixture to 90 °C under a reflux condenser for 12–24 hours. Causality: The absence of hydroxide ions completely eliminates the SNAr pathway, allowing for elevated temperatures to drive the sterically hindered ester hydrolysis.
IPC: Monitor by LC-MS. Once the ester mass is fully consumed, cool the reaction to room temperature.
The hydrochloride salt of the product will often crystallize directly from the acidic medium upon cooling. Filter, suspend in water, and adjust to pH 3-4 with saturated NaHCO3 to liberate the free base. Filter and dry.
Analytical Characterization
To validate the structural integrity of the synthesized 2-bromoquinoline-4-carboxylic acid, perform the following analyses:
¹H NMR (DMSO-d₆): Confirm the complete disappearance of the ethyl ester signals (the quartet at ~4.4 ppm and the triplet at ~1.4 ppm). The aromatic quinoline protons should remain intact, particularly the isolated C3-proton singlet, which typically resonates distinctly around 7.8–8.0 ppm.
Mass Spectrometry (ESI-MS): Look for the [M-H]⁻ or [M+H]⁺ ion. Crucially, the presence of the bromine atom must be validated by observing a classic 1:1 isotopic doublet separated by 2 mass units (e.g., m/z 251.9 and 253.9 for the protonated species), confirming the C2-Br bond was not hydrolyzed[2].
References
Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations (Ph.D. Thesis)
Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations (AWS Mirror / Experimental Section)
Application Note: Orthogonal Reactivity of Grignard Reagents with Ethyl 2-bromoquinoline-4-carboxylate
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Value In modern drug discovery, functionalized quinol...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Strategic Value
In modern drug discovery, functionalized quinolines are privileged scaffolds found in numerous FDA-approved therapeutics. Ethyl 2-bromoquinoline-4-carboxylate is a highly versatile, bifunctional building block. It possesses two distinct electrophilic sites: an sp² C–Br bond at the C-2 position and an ester carbonyl at the C-4 position.
Historically, reacting such bifunctional molecules with highly reactive Grignard reagents (RMgX) resulted in poor chemoselectivity, yielding complex mixtures of cross-coupled products and tertiary alcohols. However, through precise control of reaction kinetics, temperature, and transition-metal catalysis, researchers can achieve orthogonal reactivity —selectively reacting one site while preserving the other.
This application note details the mechanistic causality and provides validated protocols for three divergent synthetic pathways using this substrate.
Mechanistic Overview & Causality (E-E-A-T)
To predictably control the reaction of a Grignard reagent with Ethyl 2-bromoquinoline-4-carboxylate, one must manipulate the activation energy of the competing pathways.
Standard Grignard reagents exist as polymeric aggregates in solution, rendering them sluggish for halogen-metal exchange. By utilizing Knochel’s "Turbo-Grignard" (
i
-PrMgCl·LiCl), the lithium chloride breaks these aggregates, forming a highly reactive, monomeric magnesiate complex[1]. This dramatically increases the kinetic basicity of the reagent. At cryogenic temperatures (-78 °C), the activation energy for the Br–Mg exchange is overcome, while the nucleophilic addition to the C-4 ester remains kinetically frozen. This yields a C-2 magnesiated intermediate that can be trapped by various electrophiles.
To achieve direct alkylation or arylation at the C-2 position without attacking the ester, a transition metal catalyst is required. Using a soluble cobalt catalyst (e.g., CoCl₂·2LiCl), the low-valent Co species undergoes an ultrafast oxidative addition into the C(sp²)–Br bond[2]. Subsequent transmetalation from the Grignard reagent and reductive elimination outcompetes the uncatalyzed background addition to the ester. Maintaining the reaction at 0 °C and strictly limiting the Grignard reagent to 1.2–1.5 equivalents ensures the ester remains intact.
Pathway C: Direct Nucleophilic Addition
In the absence of a transition-metal catalyst and at elevated temperatures (0 °C to room temperature), the thermodynamic driving force favors direct nucleophilic attack of the Grignard reagent at the C-4 ester[3]. Because the intermediate ketone is more electrophilic than the starting ester, a second equivalent of RMgX adds instantaneously, yielding a tertiary alcohol. The C-2 bromide remains completely unreactive under these catalyst-free conditions.
Reaction Pathway Visualization
Reaction pathways of Ethyl 2-bromoquinoline-4-carboxylate with Grignards.
Quantitative Data Summary
The following table summarizes the optimized parameters required to achieve >95% chemoselectivity for each respective pathway.
Pathway
Reagents / Catalyst
Temp (°C)
Primary Reaction Site
Unreacted Site
Typical Yield (%)
A: Halogen-Metal Exchange
i
-PrMgCl·LiCl (1.1 eq)
-78
C-2 (Br
→
MgCl)
C-4 Ester
85–95
B: Co-Catalyzed Coupling
RMgX (1.5 eq), CoCl₂·2LiCl (5 mol%)
0
C-2 (Br
→
R)
C-4 Ester
75–90
C: Nucleophilic Addition
RMgX (2.5 eq), No Catalyst
0 to rt
C-4 (Ester
→
3° Alcohol)
C-2 Bromide
80–95
Experimental Protocols
General Safety Note: Grignard reagents are highly moisture-sensitive and pyrophoric. All reactions must be performed under an inert atmosphere (Argon or N₂) using anhydrous solvents.
Protocol A: Regioselective Halogen-Metal Exchange via Turbo-Grignard
Objective: Generate a C-2 nucleophile for subsequent trapping with an electrophile (e.g., benzaldehyde).
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Trace water will prematurely protonate the Grignard reagent, destroying the stoichiometry.
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.
Exchange Reaction: Dropwise add
i
-PrMgCl·LiCl (1.3 M in THF, 0.85 mL, 1.1 mmol) over 5 minutes. The solution typically transitions from colorless to a deep yellow/orange, indicating the formation of the magnesiated species.
Validation (Self-Validating Step): Stir for 30 minutes at -78 °C. To verify complete exchange, extract a 0.1 mL aliquot, quench it in sat. aq. NH₄Cl, and analyze via TLC (Hexanes/EtOAc 4:1). The starting material (
Rf≈0.6
) should be completely consumed, replaced by the protonated des-bromo product (
Rf≈0.5
).
Electrophile Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) neat or as a THF solution. Stir for 1 hour at -78 °C, then slowly warm to room temperature.
Quench & Workup: Quench the reaction at 0 °C with sat. aq. NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate for column chromatography.
Protocol B: Cobalt-Catalyzed C-2 Cross-Coupling
Objective: Direct alkylation/arylation at C-2 while preserving the C-4 ester.
Preparation: In a flame-dried Schlenk flask under Argon, add Ethyl 2-bromoquinoline-4-carboxylate (1.0 mmol, 280 mg) and CoCl₂·2LiCl (1.0 M in THF, 0.05 mL, 5 mol%).
Solvent & Cooling: Add anhydrous THF (4.0 mL) and cool the blue-tinted solution to 0 °C using an ice-water bath.
Coupling: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.5 mL, 1.5 mmol) via syringe pump over 30 minutes. Causality note: Slow addition prevents the localized buildup of RMgX, suppressing the uncatalyzed background attack on the ester. The reaction mixture will turn dark brown/black, indicating the formation of the active low-valent cobalt species.
Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC or GC-MS.
Quench: Once complete, carefully quench with 1M HCl (2 mL) to destroy the active catalyst and unreacted Grignard. Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol C: Direct Nucleophilic Addition to the Ester
Objective: Synthesize a tertiary alcohol at C-4 while preserving the C-2 bromide.
Preparation: Dissolve Ethyl 2-bromoquinoline-4-carboxylate (1.0 mmol, 280 mg) in anhydrous THF (5.0 mL) in a flame-dried flask under Argon.
Cooling: Cool the solution to 0 °C.
Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O, 0.83 mL, 2.5 mmol) dropwise.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Validation: TLC analysis will show the disappearance of the ester and the appearance of a highly polar spot (
Rf≈0.2
in Hexanes/EtOAc 4:1) corresponding to the tertiary alcohol.
Quench: Cool back to 0 °C and strictly quench with sat. aq. NH₄Cl (avoid strong acids which could trigger elimination of the tertiary alcohol to an alkene). Extract with EtOAc, dry, and concentrate.
References
Boudet, N. (2008). Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. Dissertation, LMU München: Fakultät für Chemie und Pharmazie. Available at:[Link]
Kuzmina, O. M., Steib, A. K., Markiewicz, J. T., Flubacher, D., & Knochel, P. (2013). Ligand-accelerated iron- and cobalt-catalyzed cross-coupling reactions between N-heteroaryl halides and aryl magnesium reagents. Angewandte Chemie International Edition, 52(18), 4945-4949. Available at:[Link]
American Chemical Society. (2017). A Mild, Functional Group Tolerant Addition of Organozinc Nucleophiles to N-Activated Quinolines and Isoquinolines. The Journal of Organic Chemistry. Available at:[Link]
Technical Support Center: Optimizing Ethyl 2-bromoquinoline-4-carboxylate Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to overcome the notorious yield limitations associated with quinoline functi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to overcome the notorious yield limitations associated with quinoline functionalization. By contrasting classical harsh bromination methods with modern, highly regioselective organometallic cross-coupling strategies, this resource provides the mechanistic causality and self-validating protocols required to achieve >90% reaction yields.
Process Workflow: Synthetic Route Comparison
To understand the optimization landscape, we must first visualize the mechanistic divergence between the traditional phosphorus oxybromide (POBr3) pathway and the modern Turbo-Grignard metalation pathway.
Fig 1: Traditional POBr3 bromination vs. regioselective magnesiation for quinoline ester synthesis.
Q1: Why does the traditional synthesis from 2-hydroxyquinoline-4-carboxylic acid consistently result in low yields (~56%)?A: The classical route relies on reacting 2-hydroxyquinoline-4-carboxylic acid with POBr3 in toluene at 100°C[1]. The low yield is fundamentally a thermodynamic and kinetic issue. The harsh thermal conditions required to drive the aromatization and bromination simultaneously generate highly reactive phosphorus byproducts. This leads to localized overheating, decarboxylation of the C4-carboxylic acid, and the formation of dark, tarry polymeric byproducts that complicate the aqueous workup[1].
Q2: How does the Turbo-Grignard method improve the reaction yield to >90%?A: As demonstrated in the2, utilizing 2,4-dibromoquinoline as a starting material with i-PrMgCl·LiCl at -78°C fundamentally changes the reaction mechanics[2]. The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity[3]. Because the C4 position is more electronically activated and less sterically hindered than the C2 position (which is adjacent to the quinoline nitrogen), halogen-metal exchange occurs with absolute regioselectivity at C4, leaving the C2-bromide perfectly intact[3].
Q3: Why use ethyl cyanoformate instead of ethyl chloroformate for the electrophilic trapping step?A: Ethyl cyanoformate acts as a superior electrophilic ester source in organometallic chemistry[4]. When the 4-magnesiated quinoline attacks the carbonyl carbon, the cyanide ion acts as an excellent leaving group[4]. Unlike chloride displacement in chloroformates—which often yields highly reactive intermediates prone to secondary nucleophilic attacks (forming unwanted ketones or tertiary alcohols)—cyanide elimination ensures a clean, 1:1 conversion to the mono-ester, preserving the high yield[2].
Section 2: Quantitative Data & Optimization Matrices
To facilitate experimental design, the following table summarizes the quantitative differences between the two primary synthetic pathways.
This protocol is a self-validating system; the visual cues (color changes) and strict temperature controls ensure high fidelity.
Preparation: Flame-dry a Schlenk flask under argon. Dissolve 2,4-dibromoquinoline (8.0 mmol, 2.3 g, 1.0 equiv) in anhydrous THF (10 mL)[2].
Regioselective Metalation: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C. Dropwise add i-PrMgCl·LiCl (Turbo-Grignard, 1.0 equiv)[2]. Stir for exactly 2 hours. Causality: Maintaining -78°C is critical; allowing the temperature to rise will cause a loss of regioselectivity, leading to C2-magnesiation.
Electrophilic Trapping: To the newly formed 2-bromo-4-magnesioquinoline, add ethyl cyanoformate (9.6 mmol, 950 mg, 1.2 equiv) dropwise while maintaining the -78°C temperature[2].
Maturation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (rt) over 12 hours[2].
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash chromatography (SiO₂, pentane/ether 4:1).
Result: Ethyl 2-bromoquinoline-4-carboxylate is isolated as a colorless solid (Yield: 2.06 g, 92%; mp: 74.3-76.9 °C)[2].
Protocol B: Traditional POBr3 Route (For Reference/Troubleshooting)
Bromination: In a round-bottom flask, suspend 2-hydroxyquinoline-4-carboxylic acid (4.0 g, 21.2 mmol) in toluene (40 mL). Add phosphorus tribromide (POBr3) (25.0 g, 87.2 mmol)[1].
Heating: Heat the mixture to reflux (100°C) for 3 hours. Warning: The initial heating phase is highly exothermic.
Quenching: Cool the mixture to room temperature and pour it very carefully over crushed ice to hydrolyze the excess POBr3[1].
Extraction & Isolation: Extract with ethyl acetate (2 x 250 mL). Dry the organic phases over MgSO₄ and concentrate. Dissolve the residue in 1N NaOH (150 mL), extract impurities with ethyl acetate, and then adjust the aqueous phase to pH 3 with 1N HCl to precipitate 2-bromoquinoline-4-carboxylic acid (Yield: 3.0 g, 56%)[1].
Esterification: The resulting acid must then be esterified using ethanol and a catalytic amount of concentrated H₂SO₄ under reflux for 12 hours to yield the final product.
Section 4: Troubleshooting Guide
Issue: Product mixture contains 2,4-bis(ethoxycarbonyl)quinoline or C2-substituted byproducts.
Cause: Loss of regioselectivity during the halogen-metal exchange step.
Solution: Ensure the reaction temperature is strictly maintained at -78°C during the entire addition of i-PrMgCl·LiCl. Warmer temperatures provide the activation energy required for the C2-bromide to undergo unwanted exchange. Verify the internal temperature of the reaction vessel, not just the cooling bath.
Issue: Low yield in the traditional POBr3 route accompanied by heavy, dark tar.
Cause: Localized overheating and degradation/decarboxylation of the quinoline core due to the harsh reactivity of POBr3.
Solution: Transition to the Turbo-Grignard route (Protocol A). If POBr3 must be used, ensure rigorous temperature control (do not exceed 100°C), use a larger volume of toluene to dissipate heat, and ensure vigorous stirring[1].
Issue: Incomplete trapping with ethyl cyanoformate (high recovery of 2-bromoquinoline).
Cause: Moisture in the THF quenching the Grignard reagent, or degraded ethyl cyanoformate (which is highly moisture sensitive)[4].
Solution: Implement a self-validating check: titrate the i-PrMgCl·LiCl reagent with iodine/LiCl prior to use to confirm its exact molarity. Distill the ethyl cyanoformate and store it over activated molecular sieves under an argon atmosphere[4].
References
1.[2] Title: Synthesis of ethyl 2-bromoquinoline-4-carboxylate (11l) / Polyfunctionalizations of N-Heterocycles
Source: Amazonaws (LMU Munich Archive)
URL:
2.[3] Title: Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations (Dissertation)
Source: LMU Munich
URL:
Troubleshooting debromination side reactions of Ethyl 2-bromoquinoline-4-carboxylate
Technical Support Center: Troubleshooting Debromination of Ethyl 2-bromoquinoline-4-carboxylate Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and process chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Debromination of Ethyl 2-bromoquinoline-4-carboxylate
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and process chemists experiencing yield-limiting debromination (hydrodehalogenation) side reactions when utilizing Ethyl 2-bromoquinoline-4-carboxylate in palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings).
Mechanistic Insight: The Root Cause of Protodehalogenation
Ethyl 2-bromoquinoline-4-carboxylate is a highly activated, electron-deficient heteroaryl halide. The adjacent nitrogen atom significantly weakens the C–Br bond, making the 2-position exceptionally reactive toward oxidative addition by Palladium(0). However, this same electronic activation makes the resulting Pd(II) oxidative addition complex highly susceptible to protodehalogenation (also known as hydrodehalogenation)[1].
If the subsequent transmetalation step is kinetically slow, the long-lived Pd(II)–quinoline intermediate will abstract a hydride from the surrounding reaction environment (solvents, bases, or additives). Subsequent reductive elimination yields the undesired ethyl quinoline-4-carboxylate byproduct, permanently consuming your starting material and complicating downstream purification[2].
Divergent pathways: Cross-coupling vs. hydrodehalogenation of the Pd(II) intermediate.
Troubleshooting FAQs
Q1: I am recovering up to 50% of the debrominated quinoline instead of my cross-coupled product. Where is the hydrogen coming from?A1: The hydrogen is typically transferred as a hydride from your solvent or base. Solvents containing abstractable alpha-protons (like primary/secondary alcohols) or formyl groups (like DMF) frequently act as hydride donors to electron-deficient Pd(II) complexes[2]. Furthermore, if you are using alkoxide bases (e.g., NaOMe, KOtBu) or aliphatic amine bases (e.g., Et₃N), they can undergo
β
-hydride elimination while coordinated to the palladium center, directly feeding the debromination pathway[2].
Q2: How do I select a solvent system that strictly suppresses this hydride transfer?A2: You must switch to strictly aprotic, non-reducible solvents. Toluene, 1,4-dioxane, and THF are highly recommended because they lack easily abstractable hydrides[3]. If your organoboron or amine coupling partner has poor solubility in these solvents, utilize a biphasic system (e.g., Toluene/Water 5:1) rather than switching to a reducible polar solvent like DMF or ethanol.
Q3: Does the choice of phosphine ligand impact the debromination ratio?A3: Absolutely. The overarching goal is to accelerate the desired transmetalation and C–C/C–N reductive elimination steps so they outcompete the background hydride abstraction. While some generic bulky phosphines can inadvertently promote the reductive elimination of the aryl-hydride species[3], tailored dialkylbiaryl phosphines (such as XPhos or SPhos ) are generally optimal. They stabilize the active Pd(0) species and rapidly accelerate the cross-coupling pathway, effectively starving the debromination route of its Pd(II) intermediate[2].
Q4: Will lowering the temperature stop the side reaction?A4: Yes. Higher thermal energy disproportionately increases the rate of the debromination pathway relative to the cross-coupling pathway[3]. We recommend initiating the reaction at a lower temperature (e.g., 70 °C – 80 °C) and only increasing the heat if the oxidative addition stalls.
Quantitative Parameter Optimization
To systematically eliminate protodehalogenation, audit your reaction conditions against the empirical data summarized below.
Reaction Parameter
Sub-optimal Condition (Promotes Debromination)
Optimized Condition (Suppresses Debromination)
Mechanistic Rationale
Solvent System
DMF, Ethanol, Methanol
Toluene, 1,4-Dioxane, THF
Alcohols and DMF act as potent hydride donors to the transient Pd(II) complex[2].
Base Selection
NaOMe, KOtBu, Et₃N
K₃PO₄, Cs₂CO₃ (Anhydrous)
Alkoxide and amine bases undergo
β
-hydride elimination, forming the reactive Pd–H species[2].
Ligand Choice
PPh₃ (Slow transmetalation)
XPhos, dppf (Accelerates coupling)
Electron-rich biaryls accelerate transmetalation, outcompeting the slower side reactions[2][3].
Temperature
> 100 °C
70 °C – 80 °C
Elevated temperatures exponentially increase the kinetics of the hydrodehalogenation pathway[3].
This protocol is engineered as a self-validating system. By incorporating specific LC-MS checkpoints, you can verify the suppression of the debromination pathway in real-time before committing to workup.
Materials Required:
Ethyl 2-bromoquinoline-4-carboxylate (1.0 equiv)
Arylboronic acid (1.2 - 1.5 equiv)
Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd)
XPhos (10 mol%)
Anhydrous K₃PO₄ (3.0 equiv)
Degassed Toluene / H₂O (10:1 v/v)
Step-by-Step Methodology:
Rigorous Deoxygenation (Critical Step): In a Schlenk flask, combine Toluene and H₂O (10:1 ratio). Sparge the solvent mixture vigorously with Argon for at least 30 minutes. Causality: Oxygen promotes homocoupling of the boronic acid, which depletes your coupling partner and leaves the Pd(II)-quinoline complex stranded, forcing it down the debromination pathway.
Solid Reagent Charging: To a separate, oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 2-bromoquinoline-4-carboxylate, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere[3].
Initiation: Add the degassed Toluene/H₂O mixture via syringe. Place the vial in a pre-heated oil bath set to 80 °C (do not exceed this temperature initially). Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.
In-Process Monitoring (Self-Validation): After 2 hours, withdraw a 10
μ
L aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.
Validation Check: Look for the mass of the starting material (
m/z
~280/282).
Failure Check: Monitor specifically for
m/z
~202 (Ethyl quinoline-4-carboxylate, the debrominated byproduct). If the ratio of byproduct to product exceeds 1:10, immediately cool the reaction and verify the anhydrous nature of your K₃PO₄ and the purity of your solvent.
Quench and Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate for column chromatography.
References
Organic Process Research & Development. "Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction." ACS Publications. Available at:[Link]
Best column chromatography eluents for Ethyl 2-bromoquinoline-4-carboxylate purification
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of Ethyl 2-bromoquinoline-4-carboxylate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of Ethyl 2-bromoquinoline-4-carboxylate . Quinoline derivatives are critical scaffolds in the development of antimalarial, antiviral, and antitumor agents[1]. However, purifying these intermediates often presents distinct chromatographic challenges due to the basicity of the quinoline nitrogen and the lipophilicity introduced by halogenation.
This document synthesizes empirical data, mechanistic causality, and field-proven troubleshooting to ensure your purification workflows are robust and reproducible.
Eluent Selection: The Mechanistic "Why"
Ethyl 2-bromoquinoline-4-carboxylate possesses a unique polarity profile. The quinoline nitrogen acts as a hydrogen-bond acceptor, but its basicity is sterically and electronically dampened by the adjacent C2-bromine atom. Meanwhile, the C4-ethyl ester adds a moderate dipole.
Because of these features, highly polar eluents will cause poor resolution and rapid co-elution with impurities. The empirically validated gold standard for purifying this specific compound from crude reaction mixtures (which often contain unreacted 2,4-dibromoquinoline) is a Pentane/Diethyl Ether system. Flash chromatography using a 4:1 to 7:3 ratio of Pentane/Ether has been shown to yield the product as a colorless solid with up to 92% recovery[2]. Alternatively, Hexane/Ethyl Acetate serves as a reliable, less volatile normal-phase substitute for general quinoline derivative purification[3].
Quantitative Eluent System Comparison
Eluent System
Volume Ratio
Target Rf
Polarity Index
Mechanistic Advantage
Pentane / Diethyl Ether
4:1 to 7:3
0.25 - 0.35
Low
Optimal for separating lipophilic des-bromo impurities. Ether provides mild H-bond acceptance to outcompete silica silanols[2].
Hexane / Ethyl Acetate
8:2 to 7:3
0.20 - 0.30
Low-Medium
Standard normal-phase system; EtOAc effectively solvates the ester moiety[3].
Fig 1: Logical workflow for optimizing ethyl 2-bromoquinoline-4-carboxylate chromatography.
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol incorporates built-in validation checks at each critical juncture. Do not proceed to the next step unless the validation criteria are met.
Step 1: Dry Loading the Crude Mixture
Ethyl 2-bromoquinoline-4-carboxylate can exhibit limited solubility in 100% non-polar loading solvents, leading to precipitation at the column head[3].
Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (1:2 mass ratio of crude to silica) and evaporate the solvent completely in vacuo.
Validation Check: The resulting silica powder must be completely free-flowing. If it clumps or sticks to the flask, residual DCM remains. Causality: Residual DCM will locally increase the polarity of your mobile phase during loading, causing severe band broadening.
Step 2: Column Packing (Slurry Method)
Action: Slurry pack SiO2 (230-400 mesh) in 100% Pentane or Hexane. Allow the bed to settle under gentle air pressure.
Validation Check: The solvent line must descend perfectly horizontally. If the solvent front is slanted, the column is unevenly packed and will cause fractions to overlap. Repack the column.
Step 3: Gradient Elution
Action: Load the dry silica powder onto the column bed. Begin elution with 2-3 column volumes (CV) of 100% Pentane to flush out unreacted, highly lipophilic 2,4-dibromoquinoline. Step the gradient to Pentane/Ether (9:1), and finally to Pentane/Ether (4:1) to elute the target compound[2].
Validation Check: Monitor the eluent using a UV detector at 254 nm. The target compound should elute as a sharp, symmetrical peak during the 4:1 phase.
Step 4: Fraction Analysis
Action: Spot fractions on a silica TLC plate against the crude mixture. Develop in Pentane/Ether (4:1).
Validation Check: The target compound must appear as a single, distinct spot at Rf ~0.3 under 254 nm UV light. Combine pure fractions and concentrate in vacuo.
Troubleshooting Guides & FAQs
Q: My product is streaking down the TLC plate and co-eluting with impurities. How do I fix this?A: Streaking occurs because the basic quinoline nitrogen acts as a hydrogen bond acceptor, interacting strongly with the acidic silanol groups (-SiOH) on the silica gel surface.
Solution: Add a basic modifier. Pre-treat your silica gel with 1% Triethylamine (Et3N) in your mobile phase. The Et3N competitively binds to the acidic silanols, allowing the quinoline derivative to elute as a sharp, symmetrical band.
Q: I am trying to separate ethyl 2-bromoquinoline-4-carboxylate from 2,4-dibromoquinoline, but they elute too closely. What is the best approach?A: 2,4-dibromoquinoline lacks the polar ethyl ester group and is significantly more lipophilic than your target compound. If they are co-eluting, your initial solvent system is too polar.
Solution: Utilize a step gradient. Start with a highly non-polar system, such as 100% pentane or hexane, for the first 2-3 column volumes to completely elute the 2,4-dibromoquinoline. Only after this impurity has cleared the column should you step the gradient to Pentane/Ether (4:1) to elute the target compound[2].
Q: Can I substitute Diethyl Ether with Ethyl Acetate for safety/volatility reasons?A: Yes. While Pentane/Ether (4:1) is the literature standard for this specific synthesis[2], Hexane/Ethyl Acetate (approx. 85:15 to 80:20) provides a similar polarity profile and is widely used for oxazolo-quinoline derivatives[3]. However, be aware that EtOAc is a stronger hydrogen-bond acceptor than ether, which may slightly reduce the resolution between structurally similar quinoline byproducts. Always verify the Rf via TLC before running the full column.
References
Source: Ludwig-Maximilians-Universität München (LMU)
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction
Source: The Journal of Organic Chemistry - ACS Publications
URL
A Comparative Guide to the Reactivity of Ethyl 2-bromoquinoline-4-carboxylate and Ethyl 2-chloroquinoline-4-carboxylate for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, quinoline scaffolds are of paramount importance due to their prevalence in a vast array of biologically active com...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, quinoline scaffolds are of paramount importance due to their prevalence in a vast array of biologically active compounds and functional materials. The strategic functionalization of the quinoline core is a critical endeavor, and halo-substituted quinolines serve as versatile precursors for such transformations. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: Ethyl 2-bromoquinoline-4-carboxylate and Ethyl 2-chloroquinoline-4-carboxylate . Our focus will be on their performance in common and synthetically valuable cross-coupling and nucleophilic substitution reactions, supported by mechanistic insights and representative experimental data from closely related systems.
Introduction: The Significance of 2-Haloquinoline-4-carboxylates
Ethyl 2-bromoquinoline-4-carboxylate and its chloro-analogue are valuable intermediates for the synthesis of a diverse range of substituted quinolines. The presence of a halogen at the 2-position, activated by the electron-withdrawing nature of the quinoline nitrogen and the 4-carboxylate group, renders this position susceptible to a variety of chemical modifications. These modifications are crucial for structure-activity relationship (SAR) studies in drug development and for fine-tuning the electronic properties of organic materials. The choice between the bromo and chloro derivative often involves a trade-off between reactivity and cost, a critical consideration in process development and large-scale synthesis.
Physicochemical and Spectroscopic Properties
Property
Ethyl 2-bromoquinoline-4-carboxylate
Ethyl 2-chloroquinoline-4-carboxylate
Molecular Formula
C₁₂H₁₀BrNO₂
C₁₂H₁₀ClNO₂
Molecular Weight
280.12 g/mol
235.67 g/mol
Appearance
Expected to be a white to off-white solid
Expected to be a white to off-white solid
Solubility
Soluble in common organic solvents (e.g., DCM, THF, DMF)
Soluble in common organic solvents (e.g., DCM, THF, DMF)
Note on Spectroscopic Data: The predicted NMR chemical shifts are based on the analysis of similar quinoline structures and general substituent effects.[1][2] For instance, the ¹H and ¹³C NMR spectra of ethyl 2,4-dichloroquinoline-3-carboxylate show characteristic signals for the quinoline core and the ethyl ester group, which can be used as a basis for predicting the spectra of the title compounds.[3] The electron-withdrawing nature of the halogens and the carboxylate group will influence the chemical shifts of the aromatic protons and carbons.
Comparative Reactivity Analysis
The primary difference in reactivity between the bromo and chloro derivatives lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, which has significant implications for reactions where the cleavage of this bond is the rate-determining step.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The key initial step in many of these reactions is the oxidative addition of the organohalide to a palladium(0) complex.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The general reactivity trend for aryl halides in this reaction is I > Br > OTf > Cl.[4]
Mechanistic Insight: The rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that ethyl 2-bromoquinoline-4-carboxylate will undergo oxidative addition more readily and at lower temperatures than its chloro counterpart.[5]
Experimental Evidence from Analogs: Studies on di- and tri-haloquinolines demonstrate the preferential reactivity of the C-Br bond over the C-Cl bond in Suzuki-Miyaura coupling. For example, in molecules containing both a bromo and a chloro substituent, the reaction can often be performed selectively at the bromo-substituted position by careful choice of catalyst and reaction conditions.[6] While direct comparative yield data for the title compounds is scarce, it is well-established that to achieve comparable yields with aryl chlorides, more forcing conditions (higher temperatures, longer reaction times) and more specialized, electron-rich phosphine ligands are typically required.[7]
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a crucial factor.[4]
Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination also commences with the oxidative addition of the aryl halide to the palladium(0) catalyst.[9] Consequently, ethyl 2-bromoquinoline-4-carboxylate is expected to be significantly more reactive than the corresponding chloro derivative.
Experimental Evidence from Analogs: Selective Buchwald-Hartwig amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the differential reactivity.[10] Achieving high yields with aryl chlorides often necessitates the use of more sophisticated and sterically demanding ligands, such as biarylphosphines (e.g., XPhos, SPhos), and may require higher reaction temperatures and longer reaction times compared to the corresponding aryl bromides.[9][11]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important reaction for the functionalization of haloquinolines. In this reaction, a nucleophile displaces the halide on the aromatic ring.[12]
Mechanistic Insight: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The first step, the nucleophilic attack, is usually rate-determining. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups on the aromatic ring. In the second step, the leaving group is expelled to restore aromaticity. The better the leaving group, the faster the second step.
For SNAr reactions, the leaving group ability of the halogens follows the order I > Br > Cl > F. Therefore, it is expected that ethyl 2-bromoquinoline-4-carboxylate would be more reactive than the chloro-analogue in SNAr reactions. The electron-withdrawing nature of both the quinoline nitrogen and the 4-carboxylate group activates the 2-position towards nucleophilic attack.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Generalized Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize ethyl 2-arylquinoline-4-carboxylate.
Materials:
Ethyl 2-haloquinoline-4-carboxylate (1.0 mmol)
Arylboronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture, 10 mL)
Procedure:
To a Schlenk flask, add the ethyl 2-haloquinoline-4-carboxylate, arylboronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system.
Heat the reaction mixture with stirring. For the bromo-derivative, a temperature of 80-90 °C is a good starting point. For the chloro-derivative, a higher temperature (100-110 °C) and a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos) may be necessary.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination
Objective: To synthesize ethyl 2-aminoquinoline-4-carboxylate derivatives.
Materials:
Ethyl 2-haloquinoline-4-carboxylate (1.0 mmol)
Amine (1.2 mmol)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., BINAP for bromide, XPhos for chloride, 2-4 mol%)
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
Add the anhydrous solvent, followed by the amine and then the ethyl 2-haloquinoline-4-carboxylate.
Seal the tube and heat the reaction mixture with stirring. For the bromo-derivative, a temperature of 90-100 °C is often sufficient. For the chloro-derivative, a higher temperature (110-120 °C) is typically required.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of Celite® and wash the pad with the same solvent.
Concentrate the filtrate and purify the crude product by column chromatography.
Safety and Handling
Both ethyl 2-bromoquinoline-4-carboxylate and ethyl 2-chloroquinoline-4-carboxylate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Recommendations
The choice between ethyl 2-bromoquinoline-4-carboxylate and ethyl 2-chloroquinoline-4-carboxylate for a synthetic campaign depends on a balance of reactivity, cost, and the specific requirements of the desired transformation.
Ethyl 2-bromoquinoline-4-carboxylate is the more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions. It generally allows for milder reaction conditions, shorter reaction times, and often provides higher yields with a broader range of standard catalysts and ligands. It is the recommended choice for initial exploratory studies and for substrates that are sensitive to high temperatures.
Ethyl 2-chloroquinoline-4-carboxylate is a less reactive but often more cost-effective starting material. Its successful use in cross-coupling reactions typically requires more forcing conditions and specialized, often more expensive, catalyst systems. It is a viable option for large-scale synthesis where cost is a primary driver and the reaction conditions have been thoroughly optimized.
For researchers in drug development and materials science, understanding these reactivity differences is crucial for efficient and successful synthesis of novel quinoline derivatives.
References
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
Elbastawesy, M. A. I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline-2-one hybrids as promising DNA gyrase and topoisomerase IV inhibitors. Journal of Molecular Structure, 1278, 134902.
Fisher Scientific. (2011).
DC Fine Chemicals. (n.d.).
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
Taylor, R. J. K., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858–5871.
Reyes-González, M. A., et al. (2014). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793.
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
Wikipedia. (2023).
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
Al-Masoudi, N. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Oregon State University. (n.d.). 13C NMR Chemical Shift.
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Blackmond, D. G., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(35), 14553–14561.
Lei, A., Szostak, M., et al. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
Zhou, J., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Journal of the American Chemical Society.
Gellert, P., et al. (2025).
Chemistry Steps. (2024). NMR Chemical Shift Values Table.
LibreTexts. (2023).
Michigan State University. (n.d.). Proton NMR Table.
Oregon State University. (n.d.). 1H NMR Chemical Shifts.
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
Olegário, T. A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
Buchwald, S. L., et al. (2024).
Yilmaz, I., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules.
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
A Senior Application Scientist's Guide to Leaving Group Efficiency in Quinoline-4-Carboxylate Derivatives
Introduction: The Strategic Importance of the Quinoline-4-Carboxylate Scaffold The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeut...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Quinoline-4-Carboxylate Scaffold
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Among its many derivatives, those functionalized at the 4-position, particularly quinoline-4-carboxylates and their analogs (amides, esters), are of paramount importance.[4] The synthetic accessibility and biological efficacy of these molecules are critically dependent on the strategic manipulation of the C4-substituent.
The conversion of a quinoline-4-carboxylic acid into its various derivatives frequently proceeds through a nucleophilic substitution reaction where the carboxylate is first converted into a more reactive species. The efficiency of the subsequent displacement by a nucleophile is governed by the nature of the "leaving group" at the C4-position. Understanding and predicting the relative efficiency of different leaving groups is therefore not merely an academic exercise; it is a crucial element in optimizing reaction conditions, maximizing yields, and accelerating the drug discovery pipeline.
This guide provides an in-depth comparison of leaving group efficiency in the context of quinoline-4-carboxylate derivatives. We will explore the underlying mechanistic principles, present a framework for experimental comparison, and provide detailed protocols grounded in established chemical principles.
Displacement reactions at the C4 position of an activated quinoline ring do not follow the classical SN1 or SN2 pathways common to aliphatic systems. Instead, they proceed via Nucleophilic Aromatic Substitution (SNAr). The key features of this mechanism dictate the rules of leaving group efficiency.
The SNAr mechanism is traditionally depicted as a two-step addition-elimination process:
Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The quinoline nitrogen atom acts as a powerful electron-withdrawing group, stabilizing this intermediate through resonance, particularly when the attack is at the C2 or C4 positions.[6]
Elimination (Fast Step): The leaving group departs, taking with it the bonding pair of electrons, which restores the aromaticity of the quinoline ring.
Crucially, the first step—nucleophilic attack—is typically the rate-determining step. This has profound implications for leaving group ability. Unlike in SN2 reactions where C-X bond cleavage occurs in the rate-determining step, in SNAr, the C-X bond is broken in a subsequent, faster step. Therefore, the primary factor influencing the reaction rate is not the strength of the C-X bond, but rather the ability of the leaving group (X) to increase the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack.[5][7]
Recent computational and kinetic studies have provided compelling evidence that many reactions previously assumed to be stepwise are, in fact, concerted, proceeding through a single transition state without a stable Meisenheimer intermediate.[8][9][10] Regardless of whether the mechanism is stepwise or concerted, the factors that stabilize the negative charge buildup on the ring during nucleophilic attack remain paramount.
Caption: Generalized SNAr mechanism for quinoline-4-carboxylate derivatives.
Key Factors Governing Leaving Group Efficiency in the SNAr Context
Several interconnected factors determine the efficacy of a leaving group in this specific chemical environment.
Electronegativity and Inductive Effect: A highly electronegative leaving group withdraws electron density from the aromatic ring via the inductive effect. This makes the carbon atom it is attached to (C4) more electrophilic and thus more susceptible to nucleophilic attack. This is the primary reason for the "inverted" halide reactivity order in SNAr reactions: F > Cl > Br > I .[11][12] The exceptional electronegativity of fluorine strongly activates the ring, accelerating the rate-determining step so significantly that it overcomes the high strength of the C-F bond.[13]
Stability of the Departing Anion (Basicity): A good leaving group must be stable on its own after it has departed with the bonding electron pair. The stability of an anion is inversely related to its basicity. Therefore, good leaving groups are weak bases .[13][14] This principle is quantified by the pKa of the leaving group's conjugate acid; the lower the pKa of the conjugate acid, the weaker the base and the better the leaving group.[15][16] This explains why sulfonates like tosylate (TsO⁻) and mesylate (MsO⁻) are excellent leaving groups, as they are the conjugate bases of very strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively) and their negative charge is extensively stabilized by resonance.[17]
Polarizability: While less dominant than in SN2 reactions, polarizability still plays a role. It refers to the ability of an atom's electron cloud to be distorted. Larger, more polarizable atoms (like Iodine) can form a partial bond with the incoming nucleophile in the transition state more effectively. However, in SNAr, this effect is largely overshadowed by the powerful influence of electronegativity on the rate-determining step.[11]
Experimental Design for a Comparative Study
To objectively compare the efficiency of different leaving groups, a robust kinetic study is essential. Here, we outline a standardized experimental workflow.
1. Synthesis of a Common Precursor: The most versatile precursor is the quinoline-4-carbonyl chloride. This can be synthesized in high yield from the commercially available quinoline-4-carboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[18][19]
2. Installation of Various Leaving Groups: While the acid chloride can be used directly in reactions, this guide focuses on comparing other leaving groups attached directly to the quinoline C4 position. For this, a model system like 2-methyl-4-X-quinoline would be synthesized, where X represents the different leaving groups (e.g., F, Cl).
3. Kinetic Analysis via Nucleophilic Displacement: A model nucleophile, such as morpholine, is reacted with each of the 2-methyl-4-X-quinoline substrates under identical conditions (solvent, temperature, concentration).
Caption: Workflow for comparing leaving group efficiency.
Protocol: Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the relative reaction rates for the substitution of different leaving groups (F, Cl, OTs) at the C4 position of a model quinoline substrate with morpholine.
Materials:
4-Fluoro-2-methylquinoline
4-Chloro-2-methylquinoline
4-Tosyloxy-2-methylquinoline
Morpholine (high purity)
Dimethyl Sulfoxide (DMSO, anhydrous)
Internal Standard (e.g., dodecane)
HPLC or GC-MS system
Procedure:
Stock Solution Preparation: Prepare 0.1 M stock solutions of each quinoline substrate and a 1.0 M solution of morpholine in anhydrous DMSO. Prepare a stock solution of the internal standard.
Reaction Setup: In a temperature-controlled reaction vial (e.g., at 80 °C) equipped with a magnetic stirrer, add the appropriate volume of DMSO.
Initiation: Add precise volumes of the quinoline substrate stock solution and the internal standard stock solution to the vial. Allow the solution to equilibrate to the reaction temperature.
Reaction Start (t=0): Inject a precise volume of the morpholine stock solution to initiate the reaction. The final concentrations should be, for example, 0.05 M quinoline substrate and 0.5 M morpholine (a 10-fold excess of nucleophile to ensure pseudo-first-order kinetics).
Sampling: At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile with a small amount of acid) to stop the reaction.
Analysis: Analyze each quenched sample by HPLC or GC-MS to determine the concentration of the starting material and the product relative to the internal standard.
Data Processing: Plot the concentration of the product formed versus time. The initial slope of this curve is proportional to the initial reaction rate. For pseudo-first-order conditions, a plot of ln([Substrate]t/[Substrate]0) vs. time will yield a straight line with a slope equal to -k_obs (the observed rate constant).
Comparative Data and Interpretation
The experimental protocol described above would yield quantitative data allowing for a direct comparison of leaving group efficiency. The expected results are summarized below.
Leaving Group (X)
Conjugate Acid
pKa of Conjugate Acid
Expected Relative Rate (k_rel)
Causality for Reactivity
-F
HF
~3.2
Highest
Strongest inductive effect from highly electronegative fluorine significantly increases the electrophilicity of C4, accelerating the rate-determining nucleophilic attack.[5][11]
-Cl
HCl
~ -7
Intermediate
Good balance of inductive withdrawal and ability to stabilize the departing anion. Less activating than fluorine but a better leaving group in the traditional (SN2) sense.[7][14]
-OTs (Tosylate)
TsOH
~ -2.8
High
Excellent leaving group due to the extreme stability of the tosylate anion, which is delocalized over three oxygen atoms by resonance. Its reactivity will be competitive with halides.[17]
-OH
H₂O
~15.7
Extremely Low
Hydroxide (OH⁻) is a strong base and therefore a very poor leaving group. Protonation is required to convert it into H₂O, a good leaving group.[14][17]
Note: The exact order of reactivity between highly activated halides (like F) and super-leaving groups (like sulfonates) can be influenced by the specific substrate and reaction conditions.
Conclusion and Outlook
For researchers engaged in the synthesis of quinoline-4-carboxylate derivatives, a nuanced understanding of SNAr principles is essential for rational reaction design. The efficiency of a leaving group in this context is primarily dictated by its ability to activate the quinoline ring towards nucleophilic attack, with anion stability being a secondary but still important factor.
This guide establishes a clear hierarchy:
Fluorine is often the most effective halide leaving group due to its unparalleled inductive effect, a counter-intuitive but critical concept in SNAr chemistry.
Sulfonates (tosylates, mesylates) represent an excellent class of leaving groups due to the exceptional stability of their corresponding anions.
Hydroxides and alkoxides are intrinsically poor leaving groups and require activation, typically via protonation, to facilitate substitution.
By applying the mechanistic insights and experimental frameworks presented here, scientists can make informed decisions to select the optimal leaving group, streamline synthetic routes, and ultimately accelerate the development of novel quinoline-based therapeutics.
References
Boiani, M., & González, M. (2005). Quinoline and Quinazoline Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 62, pp. 1-176). Elsevier.
Glaser, R., & Streitwieser, A. (2005). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 127(32), 11344-11353. [Link]
Bouabbaci, H., & Khorief Nacereddine, A. (2025). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Molecular Simulation, 51(1), 1-14. [Link]
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
Yamaguchi, S., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters, 23(15), 5896-5900. [Link]
Rahmawati, S. I., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 8. [Link]
Various Authors. (2024). Synthetic route to quinoline-4-carboxyl derivatives. ResearchGate. [Link]
LibreTexts Chemistry. (2021). 7.3: Other Factors that Affect SN2 Reactions. [Link]
Wang, Z., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 21026-21034. [Link]
Ali, M. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 1-18. [Link]
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3247-3263. [Link]
Various Authors. (2022). Nucleophilic Substitution Reactions.
Glaser, R., & Streitwieser, A. (2005). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
Ashenhurst, J. (2026). What Makes A Good Leaving Group. Master Organic Chemistry. [Link]
Organic Chemistry Explained. (2023). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. YouTube. [Link]
Nielsen, D. S. G., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]
Unknown. (2021). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. ResearchGate. [Link]
Unknown. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... RSC Publishing. [Link]
Orango. (2025). What Makes a Good Leaving Group in Organic Chemistry?. [Link]
Advanced Comparison Guide: RP-HPLC Purity Validation of Ethyl 2-bromoquinoline-4-carboxylate
Introduction Ethyl 2-bromoquinoline-4-carboxylate (CAS: 104997-49-1) is a highly functionalized heterocyclic building block critical to the synthesis of kinase inhibitors, antimalarials, and novel chemotherapeutics[1.1]....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl 2-bromoquinoline-4-carboxylate (CAS: 104997-49-1) is a highly functionalized heterocyclic building block critical to the synthesis of kinase inhibitors, antimalarials, and novel chemotherapeutics[1.1]. Because structurally similar impurities—such as des-bromo analogues, hydrolysis products, or positional isomers—can easily propagate through multi-step synthetic sequences, rigorous purity validation is mandatory. While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis[1.1], the unique electronic properties of the bromoquinoline core demand specific chromatographic conditions to ensure a self-validating, robust assay.
The structural anatomy of Ethyl 2-bromoquinoline-4-carboxylate presents two distinct chromatographic challenges that dictate method development:
The Basic Quinoline Nitrogen: The nitrogen atom in the quinoline ring has a pKa of approximately 4.5. At a neutral pH, it exists in a state of partial ionization and interacts strongly with unendcapped, acidic silanols (pKa ~3.5–4.5) on the silica support. This secondary cation-exchange interaction causes severe peak tailing.
Causality-Driven Solution: Acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7) completely protonates the quinoline nitrogen while simultaneously suppressing silanol ionization. This eliminates secondary ionic interactions and yields sharp, symmetrical peaks[1.1].
The Polarizable Bromo Substituent: Halogenated aromatics are highly polarizable. Standard C18 (Octadecyl) columns rely exclusively on dispersive hydrophobic interactions, which often fail to provide the shape selectivity required to resolve the brominated target from its des-bromo synthetic precursor[2.1].
Causality-Driven Solution: Utilizing aromatic stationary phases (e.g., Phenyl-Hexyl or Naphthylpropyl) introduces
π−π
electron donor-acceptor interactions and dipole-induced dipole forces. These phases selectively retard the polarizable bromo-aromatic ring, drastically improving resolution[2.1].
Mechanistic interactions between the analyte and various RP-HPLC stationary phases.
Comparative Performance of Stationary Phases
To objectively determine the optimal column chemistry, a comparative framework is modeled against standard validation parameters for quinoline derivatives. The critical pair defined for this separation is Ethyl 2-bromoquinoline-4-carboxylate and its primary synthetic impurity, Ethyl quinoline-4-carboxylate (the des-bromo impurity).
Table 1: Comparative Chromatographic Performance
Stationary Phase
Retention Time (min)
Resolution (
Rs
)
Asymmetry (
As
)
Theoretical Plates (
N
)
Selectivity (
α
)
C18 (Octadecyl)
6.4
1.3 (Co-elution risk)
1.6
6,500
1.05
Phenyl-Hexyl
7.1
2.2
1.2
9,200
1.18
Naphthylpropyl
8.5
3.8 (Baseline resolution)
1.05
12,400
1.45
Data synthesis based on the enhanced selectivity of aromatic phases for quinoline alkaloids[2.1]. Resolution (
Rs
) is calculated relative to the critical des-bromo impurity.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following methodology integrates continuous verification steps to ensure data integrity, aligning with ICH Q2 guidelines for analytical validation[1.1].
Step 1: Mobile Phase Preparation & System Equilibration
Mobile Phase A: Prepare 0.1% Formic Acid in high-purity Milli-Q water.
Mobile Phase B: Prepare 0.1% Formic Acid in HPLC-grade Acetonitrile[1.1].
Causality Check: Ultrasonically degas both phases for 15 minutes. Dissolved gases form micro-bubbles in the high-pressure pump heads, leading to baseline noise and pressure fluctuations that compromise the Limit of Detection (LOD).
Equilibrate the Naphthylpropyl or Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved[1.1].
Step 2: Sample Preparation
Accurately weigh 10.0 mg of the Ethyl 2-bromoquinoline-4-carboxylate sample.
Dissolve in 10 mL of a diluent matching the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
Causality Check: Injecting a sample dissolved in 100% strong solvent (like pure Acetonitrile) causes "solvent shock" at the column head, leading to peak splitting and band broadening.
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to protect the column frit from particulate blockage[1.4].
Step 3: Chromatographic Execution
Injection Volume: 10 µL[1.1].
Detection: UV-Diode Array Detector (DAD) set to 270 nm (optimal for the quinoline chromophore)[1.1].
System Suitability Testing (SST): Inject the mobile phase blank to confirm no ghost peaks exist. Inject the standard mix (target + des-bromo impurity) five times. Proceed only if
Rs>2.0
and
As
is between 0.8 and 1.2.
Linearity: Inject calibration standards at 10, 25, 50, 100, and 150 µg/mL. The method is validated if the correlation coefficient (
R2
) is > 0.999[2.3].
Accuracy (Spike-Recovery): Spike known quantities of the pure standard into a blank matrix at 80%, 100%, and 120% of the working concentration. A self-validating system must yield recoveries between 98% and 102%[2.3].
Conclusion
For the purity validation of Ethyl 2-bromoquinoline-4-carboxylate, standard C18 columns present a high risk of co-elution with critical des-bromo impurities. Transitioning to an aromatic stationary phase (such as Naphthylpropyl or Phenyl-Hexyl) leverages
π−π
interactions to achieve baseline resolution. When coupled with an acidified mobile phase to suppress silanol interactions and a self-validating sequence design, this RP-HPLC method guarantees the high precision and accuracy required for pharmaceutical drug development.
Comparative
A Senior Application Scientist's Guide to the Spectroscopic Signature of Ethyl 2-bromoquinoline-4-carboxylate: A Comparative NMR Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Heterocyclic compounds, particularly quinoline derivatives,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Heterocyclic compounds, particularly quinoline derivatives, form the backbone of numerous pharmaceuticals, and their precise characterization is paramount.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of Ethyl 2-bromoquinoline-4-carboxylate, a key intermediate in organic synthesis.
The Molecular Structure and its Expected NMR Landscape
The structure of Ethyl 2-bromoquinoline-4-carboxylate, presented below, dictates a unique electronic environment for each proton and carbon atom, which in turn governs their respective chemical shifts in an NMR experiment. The electron-withdrawing nature of the nitrogen atom, the bromine substituent at the 2-position, and the ethyl carboxylate group at the 4-position all play a significant role in deshielding adjacent nuclei.[1]
Figure 1: Molecular Structure and Atom Numbering
A diagram illustrating the chemical structure and standard numbering convention for Ethyl 2-bromoquinoline-4-carboxylate.
Comparative Analysis with Structural Analogs
To construct a reliable prediction, we will examine the experimental NMR data of closely related quinoline derivatives. The electronic effects of substituents on the quinoline ring are well-documented and provide a logical basis for our analysis.
Table 1: Experimental ¹H and ¹³C NMR Data for Selected Quinoline Analogs
Note: The data for 2-bromoquinoline-4-carboxylic acid is noted for its synthesis, implying characterization data exists but is not detailed in the cited source.
Predicted NMR Data for Ethyl 2-bromoquinoline-4-carboxylate
By synthesizing the information from the analogs and applying fundamental principles of NMR spectroscopy, we can predict the ¹H and ¹³C chemical shifts for the target molecule. The presence of a bromine atom at C2 is expected to induce a downfield shift for the adjacent C3 and its attached proton due to its electron-withdrawing inductive effect. Similarly, the ethyl carboxylate group at C4 will deshield the neighboring protons and carbons, particularly H3 and H5.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-bromoquinoline-4-carboxylate
Position
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹³C Chemical Shift (δ, ppm)
Rationale for Prediction
3
~8.3 - 8.5 (s)
~122 - 124
Downfield shift relative to quinoline due to deshielding by both the adjacent bromine and the C4-carboxylate. The signal is expected to be a singlet as the adjacent C2 and C4 are quaternary.
5
~8.2 - 8.4 (d)
~126 - 128
Deshielded by the anisotropic effect of the C4-carboxylate group. Expected to be a doublet, coupled to H6.
6
~7.7 - 7.9 (t)
~127 - 129
Expected to be a triplet, coupled to H5 and H7.
7
~7.9 - 8.1 (t)
~130 - 132
Expected to be a triplet, coupled to H6 and H8.
8
~8.1 - 8.3 (d)
~129 - 131
Deshielded due to its proximity to the nitrogen atom (peri-effect). Expected to be a doublet, coupled to H7.
O-CH₂-CH₃
~4.5 - 4.6 (q)
~62 - 63
Typical range for an ethyl ester methylene group. Expected to be a quartet due to coupling with the methyl protons.
O-CH₂-CH₃
~1.4 - 1.5 (t)
~14 - 15
Typical range for an ethyl ester methyl group. Expected to be a triplet due to coupling with the methylene protons.
C=O
-
~164 - 166
Standard chemical shift for an ester carbonyl carbon.
C2
-
~142 - 144
Downfield shift due to the direct attachment of the electronegative bromine atom.
C4
-
~147 - 149
Downfield shift due to the attachment of the carboxylate group.
C4a
-
~124 - 126
C8a
-
~148 - 150
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended. This protocol is a self-validating system designed to yield high-quality, reproducible NMR data.
1. Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
Concentration: Dissolve approximately 5-10 mg of Ethyl 2-bromoquinoline-4-carboxylate in 0.6-0.7 mL of the chosen deuterated solvent.
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (0.00 ppm) for both ¹H and ¹³C NMR.
Filtration: To ensure a homogenous solution free of particulate matter, which can degrade spectral resolution, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]
2. NMR Instrument Parameters
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion, particularly for resolving the complex aromatic region.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
¹³C NMR Acquisition:
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlet peaks for each carbon.
Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay (d1): 2 seconds.
3. Data Processing and Analysis
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin).
Processing Steps:
Apply a Fourier transform to the raw free induction decay (FID) data.
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
Analyze the coupling patterns (singlets, doublets, triplets, etc.) in the ¹H spectrum to deduce proton-proton connectivity.
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
Workflow for NMR Analysis
The logical flow for the structural elucidation of Ethyl 2-bromoquinoline-4-carboxylate using NMR is depicted in the following diagram.
Figure 2: NMR Analysis Workflow
A flowchart outlining the systematic process for acquiring and interpreting NMR data to confirm the structure of the target compound.
This comprehensive guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of Ethyl 2-bromoquinoline-4-carboxylate. By grounding our predictions in the experimental data of analogous compounds and adhering to a rigorous experimental protocol, researchers can confidently achieve accurate structural elucidation, a critical step in the drug discovery and development pipeline.
References
Elbastawesy, M. A. I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline-2-one hybrids as promising DNA gyrase and topoisomerase IV inhibitors. Journal of Molecular Structure, 1278, 134902. Available at: [Link]
Supporting Information for a publication by The Royal Society of Chemistry. (n.d.). Available at: [Link]
Supporting Information for a publication by The Royal Society of Chemistry. (2013). Available at: [Link]
ResearchGate. (n.d.). ¹H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. [Image]. Available at: [Link]
Supporting Information for a publication by The Royal Society of Chemistry. (n.d.). Available at: [Link]
Sato, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
Sato, K., et al. (2023). Supporting Information for Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
Lane, A. N., et al. (2018). NMR analysis of carboxylate isotopomers of ¹³C-metabolites by chemoselective derivatization with ¹⁵N-cholamine. Magnetic Resonance, 1-14. Available at: [Link]
Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. Available at: [Link]
Youssif, B. G. M., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]
Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Available at: [Link]
ResearchGate. (n.d.). ¹³C NMR spectrum of 4. [Image]. Available at: [Link]
Patel, V. R., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
El-Sayed, N. N. E., et al. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. Available at: [Link]
Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-74. Available at: [Link]
Fukuda, T. (n.d.). NMRによる正しい構造解析に必要な知識と心掛け (Knowledge and Mindset Required for Correct Structural Analysis by NMR). Bunseki. Available at: [Link]
Ghammamy, S., et al. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
Structural Validation of Ethyl 2-bromoquinoline-4-carboxylate: A Comparative FT-IR Spectroscopic Guide
Executive Summary In modern drug discovery and organic synthesis, Ethyl 2-bromoquinoline-4-carboxylate serves as a highly versatile intermediate. The quinoline core provides a privileged pharmacological scaffold, the est...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and organic synthesis, Ethyl 2-bromoquinoline-4-carboxylate serves as a highly versatile intermediate. The quinoline core provides a privileged pharmacological scaffold, the ester group allows for facile downstream derivatization, and the bromine atom at the 2-position acts as a precise handle for transition-metal-catalyzed cross-coupling reactions.
For researchers synthesizing or procuring this compound, rapid and unambiguous structural validation is critical. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard, Fourier-Transform Infrared (FT-IR) spectroscopy provides a highly orthogonal, self-validating dataset. This guide objectively compares the FT-IR spectral profile of Ethyl 2-bromoquinoline-4-carboxylate against its structural analogs and evaluates the performance of two primary FT-IR sampling alternatives: Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) .
To objectively validate the structure of Ethyl 2-bromoquinoline-4-carboxylate, we must isolate its unique vibrational modes. By comparing its FT-IR profile against two key structural alternatives—its synthetic precursor (2-Bromoquinoline-4-carboxylic acid ) and its non-halogenated derivative (Ethyl quinoline-4-carboxylate )—we can definitively assign the diagnostic bands.
The Esterification Shift: The successful conversion of the carboxylic acid to the ethyl ester is marked by two distinct phenomena. First, the broad O-H stretching band (3300–2500 cm⁻¹) vanishes. Second, the C=O stretching frequency shifts from ~1695 cm⁻¹ to a sharper, higher-frequency band at ~1725 cm⁻¹. Causality: In the precursor acid, strong intermolecular hydrogen bonding forms stable dimers, which weakens the C=O double bond character and lowers its vibrational frequency. Esterification breaks these dimers, restoring the localized double-bond character and shifting the absorption to the characteristic ester range 12.
The Heavy Atom Effect (C-Br): The carbon-bromine bond is highly polarized but involves a massive halogen atom. Causality: According to Hooke's Law for molecular vibrations, an increase in reduced mass significantly lowers the vibrational frequency. This drops the C-Br stretch deep into the fingerprint region (~595–630 cm⁻¹) 3. Comparing the target to the non-brominated analog confirms that this band is exclusively tied to the halogenation state 4.
Experimental Methodologies: ATR vs. Transmission (KBr)
When evaluating product performance in an analytical setting, the choice of FT-IR sampling technique directly impacts spectral quality. Below is a self-validating comparison of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission workflows.
Caption: Workflow for FT-IR structural validation comparing ATR and KBr transmission techniques.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
Performance Profile: ATR is non-destructive and requires zero sample preparation, minimizing moisture uptake. However, because the penetration depth of the IR evanescent wave is wavelength-dependent, bands at higher wavenumbers (e.g., C-H stretches >3000 cm⁻¹) will appear artificially weaker compared to transmission methods.
Step-by-Step Workflow:
Crystal Cleaning: Wipe the diamond or germanium ATR crystal with a lint-free tissue dampened with spectroscopic-grade isopropanol. Allow to air dry.
Causality: Prevents cross-contamination from previous analytes and ensures baseline purity.
Background Acquisition: Collect a background spectrum of the empty crystal (32 scans, 4 cm⁻¹ resolution).
Causality: Mathematically subtracts transient atmospheric H₂O vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) from the final spectrum, ensuring a self-validating baseline.
Sample Application: Place ~2–5 mg of solid Ethyl 2-bromoquinoline-4-carboxylate directly onto the center of the crystal.
Compression: Lower the pressure anvil until the torque clutch clicks.
Causality: The evanescent wave only penetrates ~0.5–2 µm into the sample. High-pressure compression ensures the intimate optical contact required for the wave to interact with the solid crystal lattice.
Scanning & Processing: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm in the software if you intend to compare the data directly against historical transmission libraries.
Protocol B: Transmission FT-IR (KBr Pellet)
Performance Profile: KBr is completely transparent in the mid-IR region. By dispersing the sample in KBr, the resulting spectrum avoids the wavelength-dependent intensity distortion of ATR. However, KBr is highly hygroscopic; improper preparation will yield a false broad O-H band (~3400 cm⁻¹), potentially masking structural data.
Step-by-Step Workflow:
Desiccation: Ensure spectroscopic-grade KBr powder has been dried in an oven at 110°C for at least 24 hours prior to use.
Milling: Grind ~1–2 mg of the target compound with ~100 mg of dry KBr in an agate mortar for 3–5 minutes.
Causality: The particle size must be reduced to less than the wavelength of incident IR light (<2 µm). Failing to do so causes the Christiansen effect—severe baseline scattering and asymmetric peak distortion.
Pressing: Transfer the fine, homogenized powder to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes.
Causality: The vacuum removes trapped air, allowing the KBr to cold-flow and fuse into a transparent, glass-like disk free of light-scattering micro-bubbles.
Scanning: Place the pellet in the transmission holder and scan against a blank air background (32 scans, 4000–400 cm⁻¹).
Conclusion
Both ATR and KBr transmission methods successfully validate the structure of Ethyl 2-bromoquinoline-4-carboxylate. For routine, high-throughput validation, ATR-FTIR is the superior product choice due to its speed and lack of hygroscopic interference. However, for publication-grade spectra where relative peak intensities across the entire mid-IR range must be perfectly preserved, KBr Transmission remains the gold standard. In both cases, structural confirmation is achieved by identifying the sharp ester C=O stretch at ~1725 cm⁻¹, the C-O stretches at ~1245/1110 cm⁻¹, and the diagnostic C-Br fingerprint band at ~595–630 cm⁻¹.
X-Ray Crystallography and Structural Engineering: A Comparative Guide to Ethyl 2-bromoquinoline-4-carboxylate
As an Application Scientist specializing in structural characterization and crystal engineering, I frequently evaluate the impact of halogen substitution on both synthetic viability and crystallographic resolution. When...
Author: BenchChem Technical Support Team. Date: April 2026
As an Application Scientist specializing in structural characterization and crystal engineering, I frequently evaluate the impact of halogen substitution on both synthetic viability and crystallographic resolution. When engineering complex heterocycles or organometallic frameworks, the choice of precursor fundamentally dictates the quality of the downstream structural data.
This guide provides an objective, data-driven comparison between Ethyl 2-bromoquinoline-4-carboxylate and its primary alternative, Ethyl 2-chloroquinoline-4-carboxylate , detailing how the selection of the halogen atom influences reaction causality, crystal packing, and X-ray diffraction (XRD) outcomes.
Structural & Physicochemical Comparison
The substitution of bromine for chlorine at the 2-position of the quinoline ring is not merely a synthetic preference; it is a strategic crystallographic decision. Bromine’s larger atomic radius and higher polarizability create a more pronounced σ-hole (a region of positive electrostatic potential opposite the covalent bond). This facilitates highly directional halogen bonding in the crystal lattice, which acts as a robust supramolecular synthon for engineering predictable crystal structures.
Furthermore, in X-ray crystallography, the "Heavy Atom Effect" of bromine (Z=35) provides a significantly stronger anomalous scattering signal compared to chlorine (Z=17). This is critical for solving the crystallographic phase problem via anomalous dispersion and for determining the absolute stereochemistry of derivative compounds.
Quantitative Data Comparison
Parameter
Ethyl 2-bromoquinoline-4-carboxylate
Ethyl 2-chloroquinoline-4-carboxylate
Halogen Atomic Number (Z)
35 (Bromine)
17 (Chlorine)
Anomalous Scattering Signal
High (Ideal for SAD/MAD phase solution)
Low
Typical C-X Bond Length
~1.89 Å
~1.73 Å
Halogen Bonding Propensity
Strong (Pronounced σ-hole dictates packing)
Weak (Often superseded by dipole interactions)
Cross-Coupling Reactivity
Superior (Lower activation energy)
Moderate
Lattice Packing Dominance
C-Br···π and C-Br···N interactions
Dipole-dipole and weak C-H···Cl
Mechanistic Insights: Halogen Selection in Crystal Engineering
The causality behind choosing the bromo-derivative over the chloro-derivative becomes evident during the synthesis of advanced materials:
Organometallic Frameworks: In the synthesis of cyclometalated iridium complexes (used in OLEDs and photocatalysis), the halogenated precursor dictates the efficiency of ligand formation. Studies on 1 demonstrate that the precursor's structure directly influences intermolecular interactions, such as C-H···F bonding, in the final crystal packing[1].
Heterocyclic Annulation: When reacting these esters with hydrazine hydrate to form 2-hydrazinylquinoline-4-carbohydrazides, the resulting intermediates are cyclized into complex architectures. 2 confirms that the bromo-precursor yields highly ordered crystal lattices (e.g., CCDC #2093198), which are essential for confirming regioselectivity during double annulation[2].
Cross-Coupling Kinetics: In 3, Ethyl 2-bromoquinoline-4-carboxylate rapidly couples with zinc organometallics to provide arylated quinolines in high yields (up to 92%), driven by the weaker C-Br bond[3].
To objectively compare the structural properties of derivatives synthesized from these precursors, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) methodology is required.
Step 1: Synthesis of the Hydrazinyl Derivative
Dissolve 4.00 mmol of Ethyl 2-bromoquinoline-4-carboxylate in 0.7 mL of absolute ethanol.
Add 40.0 mmol of hydrazine hydrate (88% aqueous solution). Causality: The massive excess of hydrazine drives the nucleophilic aromatic substitution at the 2-position and simultaneous hydrazinolysis of the ester, preventing competitive side reactions.
Reflux the mixture for 1 hour, monitor via TLC (EtOAc/Et3N 20:0.1 v/v), and pour into 40 mL of distilled water.
Filter and recrystallize the resulting precipitate from ethanol to yield the pure intermediate.
Step 2: Crystal Growth via Vapor Diffusion
Dissolve 10 mg of the purified derivative in a minimum volume of dichloromethane (DCM) inside a small inner vial.
Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.
Causality: Vapor diffusion is prioritized over slow evaporation because it controls the rate of supersaturation. Slow, defect-free lattice formation minimizes solvent trapping, which would otherwise artificially inflate the crystallographic
R1
error value.
Step 3: SCXRD Data Collection & Validation
Select a crystal with distinct faces (ideal dimensions ~0.2 × 0.2 × 0.1 mm) under a polarized optical microscope.
Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cooling reduces atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing for precise localization of hydrogen atoms.
Collect data using Mo Kα radiation (
λ
= 0.71073 Å).
Self-Validation Loop: During initial unit cell determination, evaluate the internal merging R-factor (
Rint
). If
Rint>0.08
, the crystal likely suffers from twinning or macroscopic defects. The protocol dictates immediate abortion of the run and selection of a new crystal to ensure absolute data integrity.
Visualizing the Crystallographic Pipeline
The following workflow illustrates the logical progression from precursor selection to structural resolution, highlighting where the heavy atom effect of bromine optimizes the pipeline.
Comparative crystallographic workflow for 2-haloquinoline-4-carboxylate derivatives.
References
Electrophilically Activated Nitroalkanes in Double Annulation of[1,2,4]Triazolo[4,3-a]quinolines and 1,3,4-Oxadiazole Rings
Source: MDPI
URL
Supporting information - The Royal Society of Chemistry (Iridium Complexes)
Cobalt-catalyzed cross-coupling reactions
Source: Elektronische Hochschulschriften der LMU München
URL
A Comprehensive Guide to the Safe Disposal of Ethyl 2-bromoquinoline-4-carboxylate
This document provides a detailed protocol for the proper handling and disposal of Ethyl 2-bromoquinoline-4-carboxylate. As a brominated heterocyclic compound, its disposal requires careful consideration to ensure person...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the proper handling and disposal of Ethyl 2-bromoquinoline-4-carboxylate. As a brominated heterocyclic compound, its disposal requires careful consideration to ensure personnel safety and environmental compliance. This guide is designed for researchers and laboratory professionals, offering step-by-step procedures grounded in established safety principles and regulatory standards.
Hazard Assessment and Waste Characterization
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. Based on analogous compounds, Ethyl 2-bromoquinoline-4-carboxylate should be handled as a substance that can cause skin and eye irritation.[2][3]
Waste Classification:
The primary directive for disposal is classifying the waste stream correctly. Due to the presence of a carbon-bromine bond, Ethyl 2-bromoquinoline-4-carboxylate and materials contaminated with it are classified as halogenated organic waste .[4][5] This classification is critical because it dictates the final disposal method, which is typically high-temperature incineration, and prevents it from being mixed with non-halogenated solvent waste that may be recycled or reclaimed.[4][5] Under the Resource Conservation and Recovery Act (RCRA), this material would likely be considered a hazardous waste.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Handling any chemical waste requires stringent adherence to PPE protocols to prevent exposure. The selection of appropriate PPE is a critical control point in the disposal workflow.
PPE Category
Recommended Equipment
Rationale and Best Practices
Eye & Face Protection
Tightly fitting safety goggles or a face shield worn over safety glasses.[1][7]
Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and potential dust. A face shield offers a broader barrier of protection.[7]
Skin Protection
Chemical-impermeable gloves (e.g., Nitrile, Neoprene). A disposable lab coat or gown.[1][8]
Gloves must be inspected for integrity before use. Double gloving is recommended for enhanced protection.[9] A lab coat prevents contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]
Respiratory Protection
Use in a well-ventilated area, preferably a certified chemical fume hood.[1][11]
A fume hood is the primary engineering control to minimize inhalation exposure. If a significant spill occurs outside a hood, a respirator with appropriate cartridges may be necessary.[1][12]
The following workflow provides a systematic approach to ensure the safe and compliant disposal of Ethyl 2-bromoquinoline-4-carboxylate waste.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and cost-effective waste management. Never mix incompatible waste streams.
Action: Immediately upon generation, designate a specific, clearly labeled waste container for Ethyl 2-bromoquinoline-4-carboxylate and any materials contaminated with it.
Causality: As a halogenated organic compound, this waste must be kept separate from non-halogenated organic solvents.[5] Mixing them complicates disposal and can significantly increase costs, as the entire mixture must be treated as halogenated waste.[5]
Step 2: Container Selection and Labeling
The integrity of your waste containment is crucial for preventing leaks and ensuring proper identification.
Action:
Select a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). Ensure it has a secure, leak-proof screw cap.[6][11]
Affix a "Hazardous Waste" label to the container before adding any waste.[13]
On the label, clearly write "Ethyl 2-bromoquinoline-4-carboxylate" and list any other chemical constituents by their full names (no formulas or abbreviations). Maintain a running log of the estimated percentages of each component.[13]
Causality: Federal and local regulations mandate clear labeling for tracking and safety.[14][15] Your institution's Environmental Health & Safety (EH&S) department and the ultimate disposal facility rely on this information to handle the material safely.[6]
Step 3: Waste Accumulation
Waste should be accumulated safely in a designated laboratory area.
Action:
Collect all waste materials—including residual solids, solutions, and contaminated items like pipette tips and wipes—in your labeled container.
Keep the container tightly closed at all times, except when adding waste.[6][13] Do not leave a funnel in the opening.
Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[6][13] The SAA should be under the control of laboratory personnel.
Ensure the waste container is within a secondary containment bin to catch any potential leaks.
Causality: Keeping containers closed minimizes the release of vapors and prevents accidental spills. The SAA is a regulatory requirement under the EPA to ensure waste is managed safely before being moved to a central storage facility.[13][15]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through authorized channels.
Action: Once the container is approximately 90% full, or if the material has been accumulated for close to your institution's time limit (e.g., 12 months), submit a chemical waste pickup request to your institution's EH&S office.[6][13]
Causality: Laboratories are not permitted to dispose of hazardous chemicals via standard trash or down the sewer.[1][16] Disposal must be managed by a licensed hazardous waste disposal company in compliance with all local and national regulations.[17]
Disposal Decision Workflow
The following diagram outlines the logical steps for handling and disposing of Ethyl 2-bromoquinoline-4-carboxylate waste.
Caption: Decision workflow for the safe disposal of Ethyl 2-bromoquinoline-4-carboxylate.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues.
Contain: For small, manageable spills, contain the material using an inert absorbent like vermiculite or sand.[1][16] Avoid generating dust.[1]
Collect: Carefully sweep or scoop the contained material and place it into your labeled hazardous waste container.[1][18]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Report: Report the incident to your laboratory supervisor and EH&S department.
Chemical Incompatibility
To prevent dangerous reactions, never mix Ethyl 2-bromoquinoline-4-carboxylate waste with the following chemical classes in the same container.[19][20]
Chemical Class
Potential Hazard of Mixing
Strong Oxidizing Agents
Can lead to vigorous, exothermic reactions, potentially causing fire or explosion.
(e.g., Nitric Acid, Perchlorates)
Strong Bases
Can promote degradation or hydrolysis, potentially generating heat or unknown byproducts.
(e.g., Sodium Hydroxide)
Reactive Metals
Can react with the halogenated compound, posing a fire or explosion risk.
(e.g., Sodium, Potassium)
References
Tokyo Chemical Industry. (2025, October 30). SAFETY DATA SHEET: 7-Bromoquinoline. Link
Kishida Chemical Co., Ltd. (2021, February 15). Safety Data Sheet: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. Link
BenchChem. (2025). Personal protective equipment for handling 2-Bromoquinoline-4-carbaldehyde. Link
AK Scientific, Inc. Safety Data Sheet: 7-Bromoquinoline. Link
Safety Data Sheet. (2023, May 24). Conforms to Regulation (EC) No. 1907/2006 (REACH), Annex II, as amended by Commission Regulation (EU) 2015/830. Link
Princeton University Environmental Health & Safety. Laboratory Waste Management Guidelines. Link
Thermo Fisher Scientific. (2024, May 12). SAFETY DATA SHEET: 5-Bromoquinoline. Link
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Link
European Industrial Gases Association (EIGA). (2024). DOC136_24_Selection of Personal Protective Equipment. Link
SynQuest Labs. Safety Data Sheet: 2-Bromoquinoline. Link
U.S. Pharmacopeial Convention. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Link
Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET: 2-Bromoquinoline. Link
University of California, Riverside Environmental Health & Safety. Chemical Incompatibility Chart. Link
Thermo Fisher Scientific. (2010, January 11). SAFETY DATA SHEET: Ethyl 4-bromobutyrate. Link
Utah State University Office of Research Environmental Health and Safety. Incompatible Chemicals. Link
Bucknell University. HAZARDOUS WASTE SEGREGATION. Link
Merck Millipore. Safety Data Sheet according to Regulation (EC) No. 1907/2006. Link
Fisher Scientific. (2010, February 25). SAFETY DATA SHEET: Ethyl morpholine-2-carboxylate. Link
Combi-Blocks, Inc. (2026, March 6). JP-6997 - Safety Data Sheet. Link
TCI EUROPE N.V. (2025, January 9). SAFETY DATA SHEET: Ethyl 2-Bromoisobutyrate. Link
University of Kentucky College of Arts & Sciences. Potentially Explosive Chemical and Reagent Combinations. Link
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Link
Tokyo Chemical Industry. (2025, October 9). SAFETY DATA SHEET: Ethyl 5-Bromoindole-2-carboxylate. Link
Illinois Pollution Control Board. (2000, December 26). TITLE 35: ENVIRONMENTAL PROTECTION, Section 729.241 Aqueous Solutions of Halogenated Compounds. Link
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Link
Cornell University Environmental Health and Safety. Appendix K - Incompatible Chemicals. Link
U.S. Government Publishing Office. (2026, March 23). eCFR :: 40 CFR Part 268 Appendix III -- List of Halogenated Organic Compounds Regulated Under § 268.32. Link
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Link
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Link
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Link
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Link
University of California, Santa Barbara Environmental Health & Safety. Hazardous Waste Reduction. Link
University of Cambridge Department of Engineering Health & Safety. Incompatible chemicals. Link
A Researcher's Guide to Safe Handling: Personal Protective Equipment for Ethyl 2-bromoquinoline-4-carboxylate
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ethyl 2-bromoquinoline-4-carboxylate, a heterocyclic compound, represents...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ethyl 2-bromoquinoline-4-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its structural alerts, particularly the bromoquinoline moiety, necessitate a robust understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and experimental integrity.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish a foundational understanding of safe laboratory practices. All manipulations involving Ethyl 2-bromoquinoline-4-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7] An emergency eyewash station and safety shower must be readily accessible.
Essential Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following sections detail the minimum required PPE and provide guidance for situations demanding enhanced protection.
Given that dermal contact is a primary route of exposure for many chemicals, selecting the appropriate gloves is critical.[8] For handling Ethyl 2-bromoquinoline-4-carboxylate, single-use nitrile gloves are the recommended minimum. Nitrile provides a good balance of chemical resistance, dexterity, and allergy prevention.
Protocol for Glove Use:
Inspection: Before donning, visually inspect each glove for any signs of degradation, such as discoloration, punctures, or tears.
Donning: Ensure hands are clean and dry before putting on gloves.
During Use: Avoid touching personal items such as phones, pens, or notebooks with gloved hands. If a glove becomes contaminated, remove it immediately, wash your hands, and don a new pair.
Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out.
Disposal: Dispose of used gloves in a designated hazardous waste container.
For extended operations or when handling larger quantities, consider double-gloving to provide an additional layer of protection.
The potential for splashes and aerosol generation during weighing, dissolution, and reaction workups makes robust eye and face protection non-negotiable.
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
Recommended Protection: For all wet chemistry procedures, chemical splash goggles are strongly recommended as they provide a more complete seal around the eyes.[1]
Enhanced Protection: When there is a significant risk of splashing, such as during quenching or extraction, a full-face shield should be worn in addition to safety goggles.
A clean, flame-resistant laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing. The lab coat should have long sleeves and a snap or button front. For procedures with a higher risk of spillage, a chemically resistant apron worn over the lab coat offers an additional barrier.[9]
While working in a certified chemical fume hood is the primary means of controlling inhalation exposure, respiratory protection may be necessary in certain situations.[10]
Weighing Solid Compound: If there is a potential for dust generation when handling the solid form of Ethyl 2-bromoquinoline-4-carboxylate, a NIOSH-approved N95 respirator is recommended.
Emergency Situations: In the event of a significant spill or a failure of the primary engineering controls, a half-mask or full-face respirator with organic vapor cartridges may be required. All personnel using respirators must be properly fit-tested and trained in their use.
Summary of PPE Recommendations
The following table provides a quick reference for the recommended PPE based on the laboratory task.
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing (Solid)
Single Nitrile Gloves
Safety Glasses with Side Shields
Lab Coat
N95 Respirator (if dusty)
Solution Preparation
Single Nitrile Gloves
Chemical Splash Goggles
Lab Coat
Not required in a fume hood
Reaction Setup & Monitoring
Single Nitrile Gloves
Chemical Splash Goggles
Lab Coat
Not required in a fume hood
Workup & Extraction
Double Nitrile Gloves
Chemical Splash Goggles & Face Shield
Lab Coat & Chemical-Resistant Apron
Not required in a fume hood
Large-Scale Operations
Double Nitrile Gloves
Chemical Splash Goggles & Face Shield
Lab Coat & Chemical-Resistant Apron
As per risk assessment
Spill Cleanup
Double Nitrile Gloves
Chemical Splash Goggles & Face Shield
Lab Coat & Chemical-Resistant Apron
Half-mask respirator with organic vapor cartridges
Operational and Disposal Plans
Properly removing and disposing of contaminated PPE is as crucial as wearing it correctly. The following workflow ensures that contaminants are not spread outside of the designated work area.
Caption: PPE Donning and Doffing Workflow.
All disposable PPE, including gloves and any contaminated wipes, should be placed in a clearly labeled hazardous waste container. Reusable PPE, such as lab coats, should be professionally laundered and not taken home.
By adhering to these stringent PPE protocols, researchers can confidently and safely work with Ethyl 2-bromoquinoline-4-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.
References
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]
Czarny, D., & Sapota, A. (2018). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). Retrieved from [Link]
Quanterix. (2013, November 5). SAFETY DATA SHEET - LodeStars 2.7 Carboxyl. Retrieved from [Link]
NextSDS. (n.d.). 2-Bromoquinoline — Chemical Substance Information. Retrieved from [Link]
PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Thermo Fisher Scientific. (2009, December 7). SAFETY DATA SHEET - 3-Bromoquinoline. Retrieved from [Link]
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
University of Florida, IFAS Extension. (2019, January 2). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]